molecular formula C9H8O2 B1297909 4-Hydroxy-1-indanone CAS No. 40731-98-4

4-Hydroxy-1-indanone

货号: B1297909
CAS 编号: 40731-98-4
分子量: 148.16 g/mol
InChI 键: CKSCMRNFDBWFND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-1-indanone is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCMRNFDBWFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343561
Record name 4-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40731-98-4
Record name 4-Hydroxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-indanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1-indanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Hydroxy-1-indanone (CAS No: 40731-98-4). This hydroxylated indanone derivative is a significant intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a fused benzene and cyclopentanone ring system with both a hydroxyl and a ketone functional group, makes it a versatile building block in medicinal chemistry.[2][3]

Chemical and Physical Properties

This compound typically appears as a white to light yellow or tan crystalline powder.[1] The presence of the hydroxyl group allows it to participate in hydrogen bonding, influencing its physical properties like melting point and solubility. The compound's reactivity is characterized by the electrophilic nature of the carbonyl group and the nucleophilic character of the hydroxyl group.

A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Melting Point 242-244 °C
Boiling Point 307.6 ± 31.0 °C (Predicted)
Density 1.305 ± 0.06 g/cm³ (Predicted)
pKa 9.22 ± 0.20 (Predicted)
Solubility Soluble in ethanol (25 mg/ml), DMSO, PEG300, Corn Oil.

Chemical Structure and Identifiers

This compound is an organic compound built on an indanone framework, which consists of a benzene ring fused to a cyclopentanone ring. The hydroxyl (-OH) group is located at the 4-position of this fused ring system.

  • IUPAC Name: 4-hydroxy-2,3-dihydroinden-1-one

  • SMILES: C1(=O)C2=C(C(O)=CC=C2)CC1

  • InChI: InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2

  • InChIKey: CKSCMRNFDBWFND-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common synthetic route involves the cyclization of an intermediate derived from dihydrocoumarin.

Method 1: Friedel-Crafts Cyclization

  • Reaction Setup: A mixture of aluminum chloride and sodium chloride is stirred and heated to 150 °C until a melt is formed.

  • Reagent Addition: Hydrogenated cinnamic acid lactone (dihydrocoumarin) is added dropwise to the molten salt mixture.

  • Reaction Conditions: The reaction temperature is increased to 200 °C and maintained with continuous stirring for 1 hour.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is slowly poured into ice water.

  • Purification: The resulting crude product is collected by filtration and purified by recrystallization to yield this compound as a solid.

Method 2: Polyphosphoric Acid Cyclization

  • Intermediate Preparation: Dihydrocoumarin is hydrolyzed using 6M hydrochloric acid by heating at 100 °C for 3-5 hours to produce an intermediate. The solid intermediate is isolated by filtration.

  • Cyclization: The intermediate undergoes a cyclization reaction with polyphosphoric acid, catalyzed by a strong acid resin, to yield this compound.

G cluster_0 Synthesis Workflow A Dihydrocoumarin (Starting Material) B Hydrolysis (6M HCl, 100°C) A->B C Intermediate 1 B->C D Cyclization (Polyphosphoric Acid) C->D E Crude this compound D->E F Recrystallization E->F G Purified this compound F->G

Synthesis workflow for this compound.
Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample is dissolved in a deuterated solvent such as DMSO-d6 or CDCl₃, with tetramethylsilane (TMS) added as an internal standard.

  • ¹H NMR Analysis: The proton NMR spectrum provides key structural information. For example, in CDCl₃, characteristic peaks are observed around 7.4 ppm (aromatic), 5.46 ppm (hydroxyl), and 2.6-3.1 ppm (aliphatic methylene protons). In DMSO-d6, the hydroxyl proton appears around 9.98 ppm.

  • ¹³C NMR Analysis: The carbon spectrum confirms the carbon framework, with the carbonyl carbon signal appearing significantly downfield.

2. Mass Spectrometry (MS)

  • Method: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Analysis: In ESI positive ion mode, the compound is detected as its protonated molecule [M+H]⁺ at m/z 149.5. The molecular ion peak [M]⁺ is observed at m/z 148.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

  • Analysis: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) group of the ketone and a broad band corresponding to the hydroxyl (O-H) group. Aromatic C-H and C=C stretching vibrations are also observed.

G cluster_1 Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrumental Analysis (NMR, MS, IR) A->B C Raw Data Acquisition B->C D Data Processing (Fourier Transform, Baseline Correction) C->D E Spectral Interpretation & Structure Confirmation D->E

General workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of indanone derivatives is recognized for significant biological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer properties. The well-known drug Donepezil, an acetylcholinesterase inhibitor for treating Alzheimer's disease, features an indanone core, highlighting the therapeutic potential of this scaffold.

The biological effects of indanone derivatives are often mediated through the modulation of key intracellular signaling pathways. For instance, the anticancer activities of some derivatives have been linked to the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell cycle progression, apoptosis, and proliferation. The neuroprotective effects of other indanones are associated with the inhibition of acetylcholinesterase (AChE).

The diagram below illustrates a generalized representation of a signaling pathway that can be modulated by biologically active small molecules like indanone derivatives.

G cluster_2 Representative Signaling Pathway Receptor Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Activates Indanone Indanone Derivative Indanone->Receptor Modulates Kinase2 Kinase 2 (e.g., Akt) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response

Generalized signaling pathway for indanones.

References

4-Hydroxy-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Hydroxy-1-indanone, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in various signaling pathways.

Core Chemical Identifiers and Properties

This compound, a hydroxylated derivative of 1-indanone, is a versatile chemical compound with significant applications in medicinal chemistry and materials science. Its core identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 40731-98-4[1][2]
Molecular Weight 148.16 g/mol [1][3]
Molecular Formula C₉H₈O₂
Appearance White to Orange to Green powder to crystal
Purity >97%
Synonyms 2,3-dihydro-4-hydroxyinden-1-one, 4-Hydroxyindan-1-one

Synthesis and Reactions

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of substituted phenylpropanoic acids or related precursors. Due to its bifunctional nature, possessing both a hydroxyl and a carbonyl group, it serves as a valuable precursor for a wide range of chemical transformations.

Note: Detailed, validated experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer. The following is a generalized representation of a common synthetic approach.

General Synthetic Workflow

G Generalized Synthesis of this compound A Substituted Phenylpropanoic Acid C Intramolecular Friedel-Crafts Acylation A->C + B B Cyclization Agent (e.g., Polyphosphoric Acid) D Crude this compound C->D E Purification (e.g., Recrystallization) D->E F Pure this compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid bicyclic core and functional groups allow for the construction of complex molecular architectures with diverse biological activities.

Role as a Synthetic Intermediate

The indanone scaffold is present in numerous biologically active molecules. The hydroxyl group of this compound provides a convenient handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

G Role of this compound in Drug Discovery A This compound B Functional Group Modification A->B C Scaffold for Library Synthesis A->C D Lead Compound Analogs B->D C->D E Biologically Active Molecules D->E

Caption: The utility of this compound in the drug discovery process.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as a skin and eye irritant.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US)

  • Hand Protection: Protective gloves

  • Eye Protection: Eyeshields

  • Skin and Body Protection: Appropriate protective clothing

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Recommended storage at room temperature in the continental US; may vary elsewhere. For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.

This technical guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and patents is highly recommended.

References

Spectroscopic Profile of 4-Hydroxy-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-1-indanone (CAS No: 40731-98-4), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for compound identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound (C₉H₈O₂; Molecular Weight: 148.16 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic, methylene, and hydroxyl protons. The chemical shifts can vary slightly depending on the solvent used.

Assignment Chemical Shift (δ) in DMSO-d₆ (ppm)
Phenolic Hydroxyl (-OH)9.98
Aromatic Proton7.25
Aromatic Proton7.11
Aromatic Proton7.07
Methylene Protons (-CH₂-)2.94
Methylene Protons (-CH₂-)2.60

Table 1: ¹H NMR chemical shifts for this compound in DMSO-d₆.

¹³C NMR (Carbon-13 NMR) Data

Carbon Type Expected Chemical Shift (δ) (ppm)
Carbonyl (C=O)190 - 210
Aromatic (C-O)150 - 160
Aromatic (C-C)125 - 145
Aromatic (C-H)115 - 130
Methylene (-CH₂-)25 - 40

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H Stretch (Phenol)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=O Stretch (Ketone)1680 - 1700
Aromatic C=C Stretch1450 - 1600

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

m/z Assignment
148[M]⁺ (Molecular Ion)
120[M-CO]⁺
91

Table 4: Key mass spectrometry peaks for this compound.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound (Pure Sample) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR/ATR) Sample->IR MS Mass Spectrometry (GC-MS/LC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Characterization Structural Characterization & Compound Identification NMR_Data->Characterization IR_Data->Characterization MS_Data->Characterization

A general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-Hydroxy-1-indanone, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding these fundamental properties is critical for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and ensuring the integrity of toxicological and pharmacological studies.

Physicochemical Properties of this compound

This compound is a hydroxylated indanone derivative.[1] Its structure, featuring both a phenolic hydroxyl group and a ketone, dictates its chemical reactivity and physical properties. The proximity of these functional groups can influence intramolecular interactions, affecting its overall characteristics.[2]

PropertyValueSource
Molecular Formula C₉H₈O₂[2]
Molecular Weight 148.16 g/mol
Appearance Yellow to Brown Solid
Melting Point 242-244 °C
Boiling Point 307.6 °C at 760 mmHg
LogP 1.52110

Solubility Profile

The solubility of this compound is a crucial parameter for its handling and use in various experimental and manufacturing processes. Based on available data, it exhibits a distinct solubility profile, being sparingly soluble in water but showing good solubility in several organic solvents. This is consistent with its molecular structure, which contains both a polar hydroxyl group and a larger, less polar carbon skeleton.

Quantitative Solubility Data

SolventSolubilityMethod/NotesSource
Dimethyl Sulfoxide (DMSO)100 mg/mL (674.95 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.
Ethanol25 mg/mL-
MethanolFreely soluble-
Hot AlcoholSoluble-
WaterPractically insoluble/Slightly soluble-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (16.87 mM)Clear solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.87 mM)Clear solution
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (16.87 mM)Clear solution

Stability Profile

The chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and its compatibility with other reagents and excipients. While specific kinetic data on its degradation is limited in publicly available literature, general stability characteristics can be inferred from its chemical class and available safety data sheets.

General Stability and Storage Recommendations:

  • Chemical Stability: The compound is generally stable under recommended storage conditions.

  • Incompatibilities: It is incompatible with strong oxidizing agents.

  • Conditions to Avoid: Excessive heat and light should be avoided to prevent degradation.

  • Storage: Store at room temperature. For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.

For rigorous applications, a comprehensive stability study should be conducted, including forced degradation studies to identify potential degradation products and pathways.

Experimental Protocols

Detailed, standardized protocols are necessary for accurately determining the solubility and stability of this compound. The following sections outline generalized methodologies based on standard practices for active pharmaceutical ingredients (APIs).

Solubility Determination: Shake-Flask Method

This method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After agitation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical instrument's linear range.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculate the original solubility, accounting for the dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation (or stress testing) is conducted to understand the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated stability testing. This helps to identify degradation pathways and develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (solid and in solution)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH studies

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • HPLC system with a PDA or MS detector

Procedure:

  • Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of ~0.1 N. Heat the solution (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of ~0.1 N. Keep the solution at room temperature or under mild heat.

    • Oxidation: Add H₂O₂ (e.g., 3%) to the solution and keep it at room temperature.

    • Thermal Stress (Solid): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.

  • Evaluation:

    • Determine the percentage of remaining this compound.

    • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

    • Establish the likely degradation pathways.

Visualized Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive study of the solubility and stability of this compound.

G Workflow for Solubility and Stability Analysis of this compound cluster_0 Solubility Determination cluster_1 Stability Assessment (Forced Degradation) prep_sol Prepare Supersaturated Mixture equilibrate Equilibrate (Shake-Flask) 24-48h at constant T prep_sol->equilibrate separate Separate Solid/Liquid (Centrifugation) equilibrate->separate analyze_sol Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze_sol calc_sol Calculate Solubility analyze_sol->calc_sol end Comprehensive Profile calc_sol->end prep_stab Prepare Compound (Solid & Solution) stress Apply Stress Conditions (Heat, pH, Light, Oxidation) prep_stab->stress sample Sample at Time Points stress->sample analyze_stab Analyze Samples (Stability-Indicating HPLC) sample->analyze_stab eval_stab Evaluate Degradation & Identify Pathways analyze_stab->eval_stab eval_stab->end start This compound Sample start->prep_sol start->prep_stab

Solubility and stability testing workflow.

Conclusion

This guide consolidates the currently available information on the solubility and stability of this compound. It is soluble in common organic solvents like DMSO and ethanol but has limited aqueous solubility. The compound is stable under standard room temperature conditions but is sensitive to strong oxidizing agents, excessive heat, and light. For drug development and other sensitive applications, it is imperative that researchers conduct specific, in-house studies following the detailed protocols outlined herein to establish a comprehensive solubility and stability profile under their specific experimental conditions. This will ensure the reliable and effective use of this important synthetic intermediate.

References

4-Hydroxy-1-indanone: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Hydroxy-1-indanone, a compound utilized in various research and development applications. موجز This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical. All quantitative data has been summarized for clarity, and a general protocol for handling chemical spills is provided.

Section 1: Chemical and Physical Properties

This compound is a solid, appearing as a white to orange to green powder or crystals.[1][2] Key physical and chemical properties are detailed in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₂[2][3]
Molecular Weight 148.16 g/mol [3]
CAS Number 40731-98-4
Melting Point 242-244 °C
Appearance White to Orange to Green powder to crystal

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification, based on aggregated data, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS ClassificationHazard Class & CategorySignal WordHazard Statement
Skin Corrosion/IrritationSkin Irrit. 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationEye Irrit. 2WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureSTOT SE 3WarningH335: May cause respiratory irritation

Source:

Section 3: Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Handle in a well-ventilated place, preferably under a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Wear suitable personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.

  • Store locked up.

  • Keep containers in a dry, cool place.

  • Incompatible materials to avoid are strong oxidizing agents.

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPE TypeSpecificationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Fire/flame resistant and impervious clothing is recommended.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulates filter conforming to EN 143, or a NIOSH/MSHA approved respirator.

Section 5: First Aid and Emergency Procedures

In case of exposure, the following first-aid measures should be taken:

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention if you feel unwell.
Skin Contact Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Fire-Fighting Measures:

  • Suitable extinguishing agents: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Protective equipment: Wear a self-contained breathing apparatus and full protective gear.

  • Hazards: During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Avoid dust formation and breathing dust.

  • Sweep up the spilled material and shovel it into suitable containers for disposal.

  • Wash the spill site after material pickup is complete.

  • Do not let the product enter drains.

  • Dispose of the waste in a manner consistent with federal, state, and local regulations.

Section 7: Experimental Workflow Visualization

The following diagram illustrates a general workflow for handling a chemical spill, a critical safety protocol in any laboratory setting.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Hazards Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize/Absorb Material Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: General workflow for handling a chemical spill.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

The Multifaceted Biological Activities of 4-Hydroxy-1-indanone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 4-position, creating 4-Hydroxy-1-indanone, significantly influences its electronic properties and serves as a versatile starting point for the synthesis of a diverse array of derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including potent anti-inflammatory, anticancer, and neuroprotective activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and drug development in this promising area.

Introduction

This compound, a hydroxylated derivative of 1-indanone, has garnered significant attention in pharmaceutical research due to the diverse biological activities exhibited by its derivatives.[1][2] The presence of both a reactive ketone and a phenolic hydroxyl group within its fused ring structure allows for extensive chemical modifications, leading to the development of novel therapeutic agents.[3] Extensive studies have revealed that derivatives of the 1-indanone core are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[4] Furthermore, they have shown potential in the treatment of neurodegenerative diseases. This guide will delve into the key biological activities of this compound derivatives, with a focus on their anti-inflammatory, anticancer, and neuroprotective properties.

Biological Activities and Quantitative Data

The biological activities of this compound derivatives are diverse and potent. The following tables summarize key quantitative data for various analogs, highlighting their efficacy in different therapeutic areas.

Anticancer Activity

Derivatives of 1-indanone have shown significant cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer progression.

Derivative ClassSpecific Compound/ModificationBiological ActivityQuantitative Data (IC50)Target/Cell LineReference
Thiazolyl HydrazoneN-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)Anticancer0.41 ± 0.19 µMKM 12 (Colon Cancer)
Thiazolyl HydrazoneVarious DerivativesAnticancer0.41 ± 0.19 to 6.85 ± 1.44 µMColon Cancer Cell Lines
Gallic Acid-Based3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanoneAnticancer2.2 µMMCF-7 (Breast Cancer)
Anti-inflammatory Activity

Several 2-benzylidene-1-indanone derivatives, which can be synthesized from this compound, have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

DerivativeBiological ActivityQuantitative Data (% Inhibition)Target/Cell LineReference
6-hydroxy-2-(4'-methoxybenzylidene)-1-indanoneInhibition of TNF-α release48.6%LPS-stimulated murine primary macrophages
6-hydroxy-2-(3',4'-dihydroxybenzylidene)-1-indanoneInhibition of IL-6 release69.28%LPS-stimulated murine primary macrophages
6-hydroxy-2-(3'-hydroxy-4'-methoxybenzylidene)-1-indanoneInhibition of TNF-α release83.73%LPS-stimulated murine primary macrophages
Neuroprotective and Enzyme Inhibitory Activity

Indanone derivatives have been extensively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Their neuroprotective effects are often attributed to the inhibition of key enzymes such as acetylcholinesterase (AChE) and the modulation of pathways related to neuroinflammation and oxidative stress.

Derivative ClassSpecific CompoundBiological ActivityQuantitative Data (Ki)Target EnzymeReference
Mannich BaseCompound 9AChE Inhibition0.9820 ± 0.402 nMAcetylcholinesterase (AChE)
Mannich BaseCompound 9hCA I Inhibition46.828 ± 11.32 nMCarbonic Anhydrase I (hCA I)
Mannich BaseCompound 11hCA II Inhibition24.683 ± 6.216 nMCarbonic Anhydrase II (hCA II)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro spectrophotometric assay is widely used to screen for AChE inhibitors.

Protocol:

  • Reagent Preparation: Prepare solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Mixture: In a 96-well plate, add buffer, DTNB solution, and the test compound solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. Ki values can be determined by performing the assay with varying concentrations of both substrate and inhibitor.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some indanone derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes like TNF-α and IL-6.

NF_kappaB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocation DNA DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Inhibitor Indanone Derivatives Inhibitor->IKK_complex Inhibits NFkappaB_n NF-κB DNA_n DNA NFkappaB_n->DNA_n Binds Genes_n Pro-inflammatory Gene Expression DNA_n->Genes_n Induces

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

PI3K/Akt and MAPK/ERK Signaling Pathways in Cancer

The PI3K/Akt and MAPK/ERK pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of cancer. Some anticancer indanone derivatives function by inhibiting these pathways, leading to reduced cancer cell viability.

Cancer_Signaling_Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indanone Derivatives Inhibitor->PI3K Inhibits Inhibitor->Raf Inhibits

Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by indanone derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Hit Hit Identification Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo Lead Lead Compound InVivo->Lead

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases warrants further investigation. The synthetic accessibility of the 1-indanone core allows for the generation of large libraries of analogs for structure-activity relationship studies, paving the way for the development of novel and potent therapeutic agents. This technical guide provides a foundational resource for researchers to advance the exploration of this versatile chemical scaffold.

References

4-Hydroxy-1-indanone as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-1-indanone core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. This bicyclic ketone, featuring a hydroxyl group on the aromatic ring, provides a unique combination of steric and electronic properties that can be readily modified to optimize pharmacological activity. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its analogs, presenting key data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. Furthermore, derivatization, such as the Claisen-Schmidt condensation, allows for the introduction of various substituents, leading to a diverse library of analogs with distinct biological profiles.

Experimental Protocol: Synthesis of this compound

This protocol details an industrial production method for this compound starting from dihydrocoumarin.[1]

Step 1: Preparation of 3-(2-Hydroxyphenyl)propanoic acid (Intermediate 1)

  • To a 1L reactor, add 840 mL of 6M hydrochloric acid and 148 g (1.0 mol) of dihydrocoumarin.

  • Heat the reaction mixture to 100°C and maintain for 3 hours to complete the hydrolysis.

  • Cool the reaction mixture to 25°C.

  • Filter the resulting precipitate.

  • Wash the filter cake with water and dry to obtain the intermediate product as a pink solid (Yield: ~94-95%).

Step 2: Cyclization to this compound

  • In a suitable reaction vessel, add 600 mL of toluene, 133 g (0.9 mol) of the intermediate from Step 1, and 2.6 g of a strongly acidic resin.

  • With stirring, add 399 g of polyphosphoric acid in portions.

  • Heat the mixture to 115°C and maintain for 4 hours to facilitate cyclization.

  • Monitor the reaction for completion.

Experimental Protocol: Synthesis of 2-Benzylidene-4-hydroxy-1-indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted this compound (1 equivalent) and the desired substituted benzaldehyde (1-1.2 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

  • Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited significant potential in several key therapeutic areas. The following sections summarize the quantitative data for their anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The data is presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

CompoundCell LineIC50 (µM)Reference
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)Human PBMCs (TNF-α inhibition)0.096[3]
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)Human PBMCs (IFN-γ inhibition)0.104[3]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6)HT-29 (Colon Cancer)0.41 ± 0.19[4]
Indanone tricyclic spiroisoxazoline derivative (9f)MCF-7 (Breast Cancer)0.03 ± 0.01
Gallic acid based indanone derivativeEhrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells.

CompoundAssay% Inhibition / IC50Reference
6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone (4d)TNF-α inhibition (LPS-stimulated RAW 264.7 macrophages)83.73%
6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-1-indanone (4d)IL-6 inhibition (LPS-stimulated RAW 264.7 macrophages)69.28%
Indanone derivative from Fernandoa adenophyllaHeat-induced hemolysisIC50 = 54.69 µg/mL
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)TNF-α inhibition (Human PBMCs)IC50 = 96.29 nM
2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18)IFN-γ inhibition (Human PBMCs)IC50 = 103.7 nM
Neuroprotective Activity

The neuroprotective potential of this compound derivatives is often evaluated by their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Derivative TypeSpecific CompoundAChE IC50 (µM)Reference
Indanone-aminopropoxy benzylidenesCompound 5c0.12
Indanone derivatives with piperidine linkerCompound 6a0.0018
Indanone derivatives with carbamate moietiesCompound 7h1.2

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound & Inactive NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Indanone This compound Derivative Indanone->IKK Inhibits Indanone->Proteasome Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB signaling pathway inhibition by this compound derivatives.
PI3K/Akt and MAPK/ERK Signaling Pathways in Cancer and Neuroprotection

The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is common in cancer. Some this compound derivatives have been shown to modulate these pathways, leading to anticancer and neuroprotective effects.

Cell_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates Transcription Transcription Factors Akt->Transcription Regulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription Regulates Indanone This compound Derivative Indanone->PI3K Inhibits Indanone->Akt Inhibits Indanone->Raf Inhibits Indanone->MEK Inhibits CellResponse Cell Proliferation, Survival, etc. Transcription->CellResponse Leads to

Modulation of PI3K/Akt and MAPK/ERK pathways by this compound derivatives.

Detailed Experimental Protocols for Biological Assays

To ensure the reproducibility and standardization of research, detailed experimental protocols for the key biological assays are provided below.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentrations.

Experimental Protocol: ELISA for TNF-α and IL-6 Inhibition

This protocol describes the Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of TNF-α and IL-6 production by this compound derivatives in LPS-stimulated macrophages.

  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare stock solutions of the test compounds in DMSO and dilute them to the desired final concentrations in the cell culture medium. The final DMSO concentration should be below 0.1%. Remove the existing medium and add 100 µL of the medium containing the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 0.5-1 µg/mL (except for the unstimulated control wells). Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatants.

  • ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Adding the collected supernatants.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug design and development. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore the full potential of this privileged structure in addressing a range of diseases, from cancer and inflammation to neurodegenerative disorders. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound analogs will undoubtedly lead to the development of next-generation therapeutics.

Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., this compound, benzaldehydes) Synth Chemical Synthesis (e.g., Claisen-Schmidt Condensation) Start->Synth Purify Purification (Recrystallization/ Chromatography) Synth->Purify Char Structural Characterization (NMR, MS) Purify->Char AntiC Anticancer Assays (e.g., MTT) Char->AntiC AntiI Anti-inflammatory Assays (e.g., ELISA for TNF-α/IL-6) Char->AntiI Neuro Neuroprotective Assays (e.g., AChE Inhibition) Char->Neuro Data Data Collection (IC50, % Inhibition) AntiC->Data AntiI->Data Neuro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the development of this compound derivatives.

References

The Versatility of 4-Hydroxy-1-indanone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-indanone, a bicyclic aromatic ketone, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique structural features, comprising a reactive ketone, a nucleophilic hydroxyl group, and an aromatic ring amenable to substitution, provide a powerful platform for the construction of a diverse array of complex molecules. This technical guide offers an in-depth exploration of the synthetic utility of this compound, with a focus on its applications in the total synthesis of natural products, the development of novel therapeutic agents, and its emerging role in materials science. Detailed experimental protocols for key transformations, tabulated quantitative data, and visualized reaction pathways are presented to serve as a comprehensive resource for researchers in both academic and industrial settings.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several methods have been reported, with the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid and a rearrangement of dihydrocoumarin being the most common approaches.

Experimental Protocol: Synthesis via Dihydrocoumarin Rearrangement[1]

This industrial-scale method involves the hydrolysis of dihydrocoumarin followed by a cyclization reaction.

Step 1: Preparation of 3-(3-hydroxyphenyl)propanoic acid

  • To a 1L reactor, add 6M hydrochloric acid (840 mL) and dihydrocoumarin (148 g, 1.0 mol).

  • Heat the reaction mixture to 100 °C and maintain for 3 hours.

  • Cool the mixture to 25 °C.

  • Filter the resulting solid, wash with water, and dry to obtain the intermediate product.

    • Yield: 94-96%[1]

Step 2: Cyclization to this compound

  • In a 1L reaction vessel, combine toluene (600 mL), the intermediate from Step 1 (133 g, 0.9 mol), and a strongly acidic resin (2.6 g).

  • Add polyphosphoric acid (399 g) portion-wise with stirring.

  • Heat the mixture to 115 °C and maintain for 4 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into ice water to quench the reaction.

  • Filter the precipitate, wash with water, and dry to yield this compound.

    • Yield: 75-85%[1]

Applications in Total Synthesis

This compound and its derivatives serve as key intermediates in the total synthesis of various natural products, particularly those possessing the indanone core. A notable example is the synthesis of Pterosin B, a sesquiterpenoid found in bracken fern with interesting pharmacological properties.

Synthesis of Pterosin B

The synthesis of Pterosin B often involves the elaboration of a substituted indanone core, which can be derived from this compound. Key transformations include strategic methylation and the introduction of a hydroxyethyl side chain.

Medicinal Chemistry Applications

The indanone scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Donepezil Analogues for Alzheimer's Disease

A significant application of substituted indanones lies in the development of analogues of Donepezil, a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor. The this compound moiety can be modified to explore structure-activity relationships (SAR) and develop new, potent AChE inhibitors.

The general synthetic approach involves the O-alkylation of the hydroxyl group, followed by further functionalization to introduce the piperidine moiety characteristic of Donepezil.

Quantitative Data: Biological Activity of Indanone Derivatives

The following table summarizes the biological activity of selected indanone derivatives, highlighting their potential as therapeutic agents.

Compound ClassSpecific DerivativeTargetIC50 ValueReference
PterosinsPterosin BSik3-[2]
Creticolactone AHCT-116 cells22.4 µM[3]
13-hydroxy-2(R),3(R)-pterosin LHCT-116 cells15.8 µM
2-Benzylidene-1-indanoneCompound 4dTNF-α83.73% inhibition
Compound 8fIL-690.12% inhibition

Key Synthetic Transformations of this compound

The reactivity of this compound at its hydroxyl group, the α-carbon to the ketone, and the aromatic ring allows for a multitude of synthetic transformations.

O-Alkylation

The phenolic hydroxyl group can be readily alkylated under basic conditions to introduce a variety of substituents. This is a common first step in the synthesis of more complex molecules, such as Donepezil analogues.

  • To a stirred mixture of this compound (150 g) and anhydrous potassium carbonate (154 g) in DMF (1.5 L), cool the solution to 0 °C under a nitrogen atmosphere.

  • Add methyl iodide (69 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Partition the mixture between methylene chloride and water.

  • Wash the organic layer with water and 2% aqueous NaOH, then dry over Na2SO4.

  • Filter and concentrate the organic layer in vacuo.

  • Recrystallize the residue from hot methanol to obtain 4-methoxy-1-indanone.

C-Alkylation

The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate, which can then be alkylated. This allows for the introduction of substituents at the 2-position of the indanone ring.

  • Prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at -78 °C.

  • Slowly add a solution of the 1-indanone derivative to the base at -78 °C to form the enolate.

  • Add the desired alkylating agent (e.g., an alkyl halide) to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Multicomponent Reactions

This compound can participate in multicomponent reactions, which are powerful tools for rapidly building molecular complexity. Reactions such as the Biginelli and Hantzsch syntheses, which typically involve a ketone component, can be adapted to utilize the indanone scaffold.

Applications in Materials Science

While the primary applications of this compound have been in the life sciences, its unique photophysical properties are beginning to be explored in materials science, particularly in the development of fluorescent probes. The indanone core can be functionalized to create molecules with tailored absorption and emission characteristics.

Indanone-Based Fluorescent Probes

The rigid, planar structure of the indanone system, combined with the electronic effects of the hydroxyl group and other substituents, can give rise to fluorescent molecules. By incorporating specific recognition moieties, these fluorophores can be designed as sensors for various analytes. For instance, indanone-chalcone based fluorescent probes have been developed for the detection of biologically relevant species.

Visualizing Synthetic Pathways and Biological Mechanisms

Workflow for the Synthesis of Donepezil Analogues

The following diagram illustrates a generalized workflow for the synthesis of Donepezil analogues starting from a substituted 1-indanone.

G cluster_0 Synthesis of Donepezil Analogues from Substituted 1-Indanone start Substituted 1-Indanone step1 Aldol Condensation with N-benzyl-4-piperidinecarboxaldehyde start->step1 Base (e.g., NaOH) step2 Hydrogenation of C=C double bond step1->step2 H2, Pd/C step3 Final Product: Donepezil Analogue step2->step3

Caption: A generalized synthetic workflow for Donepezil analogues.

Signaling Pathway Inhibition by Indanone Derivatives

Certain natural products containing the indanone scaffold have been shown to inhibit specific signaling pathways implicated in disease. For example, Pterosin B has been identified as an inhibitor of the Sik3 (Salt-inducible kinase 3) signaling pathway.

G cluster_1 Inhibition of Sik3 Signaling by Pterosin B pterosinB Pterosin B sik3 Sik3 pterosinB->sik3 Inhibits hdac4 HDAC4 sik3->hdac4 Phosphorylates crtc1 CRTC1 sik3->crtc1 Phosphorylates hypertrophy Chondrocyte Hypertrophy hdac4->hypertrophy Promotes crtc1->hypertrophy Promotes

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for 4-Hydroxy-1-indanone has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey from early academic explorations to modern, large-scale industrial production, offering detailed experimental protocols, comparative data, and workflow visualizations.

This compound stands as a crucial building block in medicinal chemistry, its unique structure featuring both a phenolic hydroxyl group and a ketone, making it a versatile precursor for a wide array of pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas, highlighting the importance of efficient and scalable synthetic routes.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader development of indanone chemistry, which dates back to the early 20th century. While over 100 synthetic methods for the parent 1-indanone and its derivatives were documented between 1926 and 2017, the specific synthesis of the 4-hydroxy variant has its own distinct lineage.[1]

An early and notable synthesis of peri-hydroxy-indanones, including the 4-hydroxy isomer, was reported in 1956 by Hayes and Thomson. Their work provided a foundational method for accessing this class of compounds, which was crucial for subsequent research and development. The historical approach typically involved the intramolecular Friedel-Crafts cyclization of a substituted 3-phenylpropionic acid. Specifically, 3-(m-hydroxyphenyl)propanoic acid was cyclized using a strong acid catalyst like polyphosphoric acid (PPA). This method, while effective in a laboratory setting, often required harsh conditions and could lead to mixtures of isomers, necessitating careful purification.

Evolution to Modern Industrial Synthesis

The increasing demand for this compound as a pharmaceutical intermediate spurred the development of more efficient, cost-effective, and environmentally friendly synthetic methods suitable for industrial-scale production. A significant advancement in this area is the use of dihydrocoumarin as a readily available starting material. Two primary industrial routes have emerged from this precursor.

One prominent industrial method involves a high-temperature rearrangement of dihydrocoumarin in the presence of anhydrous aluminum trichloride and sodium chloride.[2] While this approach can provide the desired product in good yields, it requires very high temperatures and can be challenging to manage on a large scale.

A more recent and widely adopted industrial process is a two-step method that also begins with dihydrocoumarin. This process is characterized by its milder reaction conditions and high overall yield. The first step involves the acid-catalyzed hydrolysis of dihydrocoumarin to form the intermediate 3-(2-hydroxyphenyl)propanoic acid. This is followed by an intramolecular cyclization using polyphosphoric acid, often in the presence of a strong acid resin as a catalyst, to yield this compound.[2]

Comparative Synthesis Data

The following table summarizes the quantitative data for the historical and modern industrial syntheses of this compound, allowing for a clear comparison of their efficiencies and reaction conditions.

Synthesis MethodStarting MaterialKey ReagentsTemperatureReaction TimeYield
Historical Method (Hayes & Thomson, 1956) 3-(m-Hydroxyphenyl)propanoic acidPolyphosphoric acid (PPA)Not specifiedNot specifiedNot specified
Industrial Method 1 DihydrocoumarinAnhydrous Aluminum Trichloride, Sodium Chloride180-220°C~2 hours70-85%
Industrial Method 2 (Two-Step) Dihydrocoumarin1. 6M Hydrochloric Acid2. Polyphosphoric Acid1. 100°C2. 115°C1. 3 hours2. 4 hours~88% Overall

Detailed Experimental Protocols

Protocol 1: Historical Synthesis via Friedel-Crafts Cyclization (Conceptual)

Note: Specific experimental details from the 1956 publication by Hayes and Thomson were not available. The following is a generalized protocol based on similar polyphosphoric acid-catalyzed cyclizations of 3-arylpropionic acids.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, 3-(m-hydroxyphenyl)propanoic acid is added to an excess of polyphosphoric acid (approximately 10 times the weight of the acid).

  • Reaction: The mixture is heated with vigorous stirring. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with stirring.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude this compound can be further purified by recrystallization from an appropriate solvent.

Protocol 2: Modern Two-Step Industrial Synthesis from Dihydrocoumarin[2]

Step 1: Hydrolysis of Dihydrocoumarin

  • Reaction Setup: A 1-liter reactor is charged with 6M hydrochloric acid (840ml) and dihydrocoumarin (148g, 1.0mol).

  • Heating: The mixture is heated to 100°C and maintained for 3 hours to complete the reaction.

  • Isolation of Intermediate: The reaction mixture is cooled to 25°C. The precipitated solid is collected by suction filtration, washed with water, and dried to afford 3-(2-hydroxyphenyl)propanoic acid. (Yield: ~94-96%).

Step 2: Cyclization to this compound

  • Reaction Setup: A 1-liter reaction vessel is charged with toluene (600ml), the intermediate from Step 1 (133g, 0.9mol), and a strongly acidic resin (2.6g).

  • Addition of Cyclizing Agent: Polyphosphoric acid (399g) is added in portions with stirring.

  • Heating: The reaction mixture is heated to 115°C and maintained for 4 hours.

  • Work-up and Isolation: The reaction is cooled, and the product is isolated and purified to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

historical_synthesis cluster_start Starting Material cluster_process Process cluster_product Product start 3-(m-Hydroxyphenyl)propanoic Acid process Intramolecular Friedel-Crafts Cyclization start->process Polyphosphoric Acid product This compound process->product

Caption: Historical synthesis of this compound.

modern_synthesis cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclization start Dihydrocoumarin intermediate 3-(2-Hydroxyphenyl)propanoic Acid start->intermediate 6M HCl, 100°C product This compound intermediate->product Polyphosphoric Acid, 115°C

References

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-1-indanone in the Development of Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-hydroxy-1-indanone as a scaffold in the synthesis of multi-target-directed ligands for the treatment of Alzheimer's disease (AD). The following sections detail the rationale, experimental protocols, and key findings related to indanone derivatives, focusing on their roles as cholinesterase inhibitors, amyloid-beta (Aβ) aggregation inhibitors, and antioxidants.

Introduction: The Multi-Target Approach in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological hallmarks, including the depletion of acetylcholine (ACh), the aggregation of amyloid-beta (Aβ) peptides into senile plaques, and oxidative stress. Consequently, a multi-target-directed ligand (MTDL) approach, which involves designing single molecules capable of hitting multiple targets, is a promising strategy for developing effective AD therapeutics. The indanone scaffold, a key structural component of the approved AD drug Donepezil, serves as a valuable starting point for the design of novel MTDLs. This compound, in particular, offers a functional handle for synthetic modifications to explore structure-activity relationships and optimize therapeutic efficacy.

Rationale for this compound Derivatives as AD Therapeutics

Derivatives synthesized from the this compound core are designed to address the multifaceted nature of AD through the following mechanisms:

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE), these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby improving cognitive function.

  • Amyloid-Beta Aggregation Inhibition: Many indanone derivatives have been shown to interfere with the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils, a key event in AD pathogenesis.

  • Antioxidant Activity: The incorporation of moieties with radical-scavenging properties helps to counteract the oxidative stress that contributes to neuronal damage in the AD brain.

Quantitative Data Summary

The following tables summarize the biological activities of representative indanone derivatives from various studies. It is important to note that these are examples and the specific activities can vary significantly based on the substitutions on the indanone core.

Compound ReferenceTargetIC50 (nM)Aβ Aggregation Inhibition (%)Antioxidant Activity
Compound 9 [1]AChE14.885.5Exhibited antioxidant activity
Compound 14 [1]AChE18.683.8Exhibited antioxidant activity
Compound 7h [2][3]AChE120086.8Good neuroprotective activity
Compound 7h [2]BuChE300--

Experimental Protocols

General Synthesis of Indanone Derivatives

A general synthetic scheme for the preparation of multi-target indanone derivatives often involves a Claisen-Schmidt condensation of a substituted 1-indanone with an appropriate aldehyde, followed by further modifications. While a specific, direct synthesis from this compound for a multi-target compound is not detailed in a single protocol, the following represents a generalized multi-step synthesis based on published methods.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Linker and Pharmacophore Addition This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Substituted Benzaldehyde, Base (e.g., KOH) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B e.g., Reduction of nitro group to amine Final_Product Final_Product Intermediate_B->Final_Product Coupling with desired moiety (e.g., N-benzylpiperidine)

Caption: General synthetic workflow for indanone derivatives.

Protocol:

  • Step 1: Synthesis of Chalcone Intermediate: To a solution of this compound and a substituted benzaldehyde in ethanol, an aqueous solution of a base (e.g., KOH) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to yield the chalcone intermediate.

  • Step 2: Modification of the Intermediate: The intermediate from Step 1 can undergo various reactions to introduce different functional groups. For example, a nitro group on the benzaldehyde ring can be reduced to an amine using a reducing agent like SnCl2·2H2O.

  • Step 3: Coupling to Final Product: The modified intermediate is then coupled with a pharmacophore known to have activity against a specific target. For instance, an amine-containing intermediate can be reacted with a chloroacetylated derivative of a known AChE inhibitor pharmacophore (like N-benzylpiperidine) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) under reflux to yield the final multi-target ligand.

  • Purification: The final product is purified using techniques such as column chromatography.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

G Prepare_Reagents Prepare Reagents: - AChE solution - ATCI solution - DTNB solution - Test compound dilutions Incubate Incubate AChE with test compound Prepare_Reagents->Incubate Add_Substrate Add ATCI and DTNB Incubate->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the AChE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of electric eel AChE in phosphate buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare a solution of the chromogen, DTNB.

    • Prepare serial dilutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, test compound solution, and AChE solution to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This fluorometric assay uses Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

G Prepare_Abeta Prepare Aβ1-42 monomer solution Incubate_with_Compound Incubate Aβ1-42 with test compound Prepare_Abeta->Incubate_with_Compound Add_ThT Add Thioflavin T solution Incubate_with_Compound->Add_ThT Measure_Fluorescence Measure fluorescence (Ex: ~440 nm, Em: ~485 nm) Add_ThT->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition

Caption: Workflow for the Aβ aggregation inhibition assay.

Protocol:

  • Aβ1-42 Preparation:

    • Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state.

    • Remove the solvent by evaporation and resuspend the peptide in a buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.

  • Assay Procedure:

    • In a 96-well plate, mix the Aβ1-42 solution with different concentrations of the test compounds.

    • Incubate the plate at 37°C with continuous shaking to promote aggregation.

    • At specified time points, add a solution of Thioflavin T to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

  • Data Analysis:

    • The percentage of inhibition of Aβ aggregation is calculated using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] × 100.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

    • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Signaling Pathways Modulated by Indanone Derivatives

The multi-target action of indanone derivatives is expected to modulate key signaling pathways implicated in AD pathogenesis, leading to neuroprotective effects.

Downstream Effects of Acetylcholinesterase Inhibition

Inhibition of AChE increases acetylcholine levels, which can activate muscarinic and nicotinic acetylcholine receptors. This activation can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is known to promote neuronal survival and inhibit apoptosis.

G Indanone_Derivative Indanone_Derivative AChE AChE Indanone_Derivative->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Degradation Muscarinic_Receptor Muscarinic_Receptor Acetylcholine->Muscarinic_Receptor Activation PI3K PI3K Muscarinic_Receptor->PI3K Akt Akt PI3K->Akt Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: AChE inhibition leading to neuroprotection via PI3K/Akt.

Downstream Effects of Aβ Aggregation Inhibition

By inhibiting the formation of toxic Aβ oligomers and fibrils, indanone derivatives can prevent the downstream neurotoxic events triggered by these species. Aβ aggregates are known to induce neuroinflammation through the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines via pathways like NF-κB. They also contribute to synaptic dysfunction and neuronal death.

G Indanone_Derivative Indanone_Derivative Abeta_Aggregates Abeta_Aggregates Indanone_Derivative->Abeta_Aggregates Inhibition Abeta_Monomers Abeta_Monomers Abeta_Monomers->Abeta_Aggregates Microglia_Activation Microglia_Activation Abeta_Aggregates->Microglia_Activation Synaptic_Dysfunction Synaptic_Dysfunction Abeta_Aggregates->Synaptic_Dysfunction Neuronal_Death Neuronal_Death Abeta_Aggregates->Neuronal_Death NF_kB_Pathway NF_kB_Pathway Microglia_Activation->NF_kB_Pathway Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines

Caption: Aβ aggregation inhibition preventing neuroinflammation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel multi-target-directed ligands for Alzheimer's disease therapy. The ability to easily modify its structure allows for the development of compounds that can simultaneously address the cholinergic deficit, amyloid-beta pathology, and oxidative stress associated with AD. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate new indanone derivatives with improved therapeutic potential. Further investigation into the specific downstream signaling pathways modulated by these compounds will be crucial for a comprehensive understanding of their neuroprotective mechanisms.

References

Application Notes and Protocols for Investigating 4-Hydroxy-1-indanone and its Derivatives in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key enzyme in the metabolic pathway of dopamine is Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a clinically validated therapeutic strategy to increase the synaptic availability of dopamine and provide symptomatic relief in PD patients. The indanone scaffold, including 4-Hydroxy-1-indanone, has emerged as a promising structural motif for the design of novel MAO-B inhibitors.[1][2] Indanone derivatives have been shown to exhibit potent and selective MAO-B inhibitory activity, suggesting their potential as therapeutic agents for Parkinson's disease.[2][3] These compounds may also exert neuroprotective effects beyond MAO-B inhibition, such as reducing oxidative stress and preventing neuronal apoptosis.[4]

These application notes provide a comprehensive overview of the methodologies used to evaluate the therapeutic potential of this compound and its derivatives for Parkinson's disease research. The protocols detailed below cover in vitro enzyme inhibition assays, cell-based neuroprotection studies, and in vivo models of parkinsonism.

Data Presentation: In Vitro Efficacy of Indanone Derivatives

The following table summarizes the in vitro inhibitory activity of various indanone derivatives against human MAO-A and MAO-B, highlighting their potency and selectivity.

Compound IDModification on Indanone CoreMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) for MAO-BReference
Derivative 1 2-Benzylidene substitution>10000276>36
Derivative 2 2-(4-chlorobenzylidene)131012.1108.3
Derivative 3 5-Hydroxy-2-(4-methylbenzylidene)27404.4622.7
Derivative 4 2-((5-bromofuran-2-yl)methylene)6104.4138.6
Derivative 5 2-((5-methylfuran-2-yl)methylene)153010.1151.5

Experimental Protocols

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of indanone derivatives against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Test indanone compounds (e.g., this compound derivatives)

  • Selegiline (positive control)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (selegiline) in phosphate buffer.

  • In a 96-well plate, add 50 µL of the diluted test compounds or control to each well.

  • Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution.

  • Measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes the assessment of the neuroprotective effects of indanone derivatives against a neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-hydroxydopamine (6-OHDA) or MPP+ (neurotoxins)

  • Test indanone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test indanone compounds for 2 hours.

  • Induce neurotoxicity by adding 6-OHDA (final concentration 100 µM) or MPP+ (final concentration 1 mM) to the wells and incubate for 24 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.

In Vivo Evaluation in a Perphenazine-Induced Catatonia Model in Rats

This protocol is used to assess the anti-parkinsonian activity of indanone derivatives in a rat model of catalepsy, a state of motor immobility that mimics some symptoms of Parkinson's disease.

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • Perphenazine

  • Test indanone compounds

  • L-DOPA/Carbidopa (standard drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Bar test apparatus (a horizontal bar raised 9 cm from the base)

Procedure:

  • Administer the test indanone compound or the standard drug (L-DOPA/Carbidopa) to the rats via oral gavage or intraperitoneal injection.

  • After 30 minutes, induce catatonia by administering perphenazine (5 mg/kg, i.p.).

  • At 30, 60, 90, and 120 minutes after perphenazine injection, place the rat's forepaws on the horizontal bar.

  • Measure the time the rat maintains this unnatural posture (cataleptic score). The endpoint is when the rat removes both paws from the bar. A cut-off time of 180 seconds is typically used.

  • A significant reduction in the duration of catalepsy by the test compound compared to the vehicle-treated group indicates potential anti-parkinsonian activity.

In Vivo Neuroinflammation Model using Lipopolysaccharide (LPS) in Mice

This protocol evaluates the anti-inflammatory and neuroprotective effects of indanone derivatives in a mouse model of neuroinflammation, which is a key pathological feature of Parkinson's disease.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Test indanone compounds

  • Saline solution

  • Equipment for behavioral tests (e.g., rotarod, open field)

  • Reagents for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase antibody, anti-Iba1 antibody)

Procedure:

  • Administer the test indanone compound daily for a predefined period (e.g., 7-14 days).

  • Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg) or through chronic administration.

  • Perform behavioral tests to assess motor coordination and activity (e.g., rotarod test, open-field test) at different time points after LPS injection.

  • At the end of the experiment, euthanize the animals and collect brain tissue.

  • Process the brain tissue for immunohistochemical analysis to quantify the loss of dopaminergic neurons (Tyrosine Hydroxylase staining) in the substantia nigra and the extent of microglial activation (Iba1 staining).

  • A reduction in motor deficits and protection of dopaminergic neurons, along with decreased microglial activation, by the test compound suggests neuroprotective and anti-inflammatory effects.

Visualizations

Signaling Pathway of Indanone Derivatives as MAO-B Inhibitors

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Dopamine Dopamine Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release D_receptors Dopamine Receptors Dopamine_synapse->D_receptors Binding MAOB MAO-B Dopamine_synapse->MAOB Uptake & Degradation Signal Signal Transduction (Motor Control) D_receptors->Signal Metabolites Inactive Metabolites MAOB->Metabolites Indanone Indanone Derivative (e.g., this compound) Indanone->MAOB Inhibition

Caption: Proposed mechanism of action of indanone derivatives in Parkinson's disease.

Experimental Workflow for Evaluating Indanone Derivatives

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Compound Synthesis (Indanone Derivatives) maob_assay MAO-B Inhibition Assay (IC50 Determination) synthesis->maob_assay neuroprotection Neuroprotection Assay (SH-SY5Y cells) maob_assay->neuroprotection catatonia_model Perphenazine-Induced Catatonia Model (Rats) neuroprotection->catatonia_model lps_model LPS-Induced Neuroinflammation Model (Mice) catatonia_model->lps_model behavioral Behavioral Analysis (Motor Function) lps_model->behavioral histology Histological Analysis (Dopaminergic Neuron Count) behavioral->histology data_analysis Data Analysis and Structure-Activity Relationship histology->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: General workflow for the preclinical evaluation of indanone derivatives for Parkinson's disease.

References

Application Notes: 4-Hydroxy-1-indanone in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxy-1-indanone is a hydroxylated indanone that serves as a valuable scaffold in medicinal chemistry.[1] While direct antiviral activity of this compound is not extensively documented, its derivatives have emerged as promising candidates in the development of novel antiviral agents. The indanone core is a structural motif found in various biologically active compounds, exhibiting a range of activities including antibacterial, anti-Alzheimer's, and antitumor effects.[2] In the realm of virology, research has primarily focused on the derivatization of the 1-indanone skeleton to enhance antiviral potency against a variety of plant and human viruses. These derivatives often exhibit significant efficacy, sometimes surpassing existing antiviral treatments.

This document provides an overview of the application of this compound derivatives in antiviral drug discovery, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.

Antiviral Activity of 1-Indanone Derivatives

Derivatives of 1-indanone have demonstrated a broad spectrum of antiviral activities. Notably, chalcone derivatives containing an indanone moiety have shown significant therapeutic and protective effects against the Tobacco Mosaic Virus (TMV).[2] Furthermore, other 1-indanone derivatives have been identified as potential immune activators in plants, offering protection against viruses such as Cucumber Mosaic Virus (CMV), Tomato Spotted Wilt Virus (TSWV), and Pepper Mild Mottle Virus (PMMoV).[3] In the context of human pathogens, 1-indanone thiosemicarbazones have shown potent inhibitory effects on the replication of the Hepatitis C Virus (HCV).[4] The mechanism of action for these compounds is varied, ranging from direct inhibition of viral proteins to the induction of the host's immune response.

Data Presentation: Antiviral Activity of Indanone Derivatives

The following table summarizes the quantitative data on the antiviral efficacy of selected 1-indanone derivatives against various viruses.

Compound IDVirusAssay TypeEfficacy (EC₅₀) µg/mLReference CompoundEfficacy (EC₅₀) µg/mLSource
N2 Tobacco Mosaic Virus (TMV)Therapeutic Activity70.7Ningnanmycin158.3
N7 Tobacco Mosaic Virus (TMV)Therapeutic Activity89.9Ningnanmycin158.3
Compound 27 Pepper Mild Mottle Virus (PMMoV)Protective Activity140.5 mg/LNinanmycin245.6 mg/L

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of this compound derivatives for antiviral activity.

Protocol 1: Evaluation of Anti-TMV Activity using the Half-Leaf Method

This protocol is adapted from the methodologies used to assess the antiviral activity of chalcone derivatives of indanone against the Tobacco Mosaic Virus.

1. Plant Preparation:

  • Cultivate tobacco plants (Nicotiana tabacum L.) of the same age and robust growth under greenhouse conditions.
  • Select plants for experiments when they have grown to the 5-6 leaf stage.

2. Virus Inoculation:

  • Prepare a 6 x 10⁻³ mg/mL solution of TMV.
  • Lightly dust the leaves of the tobacco plants with carborundum (600 mesh).
  • Gently rub the TMV solution onto the leaves to be inoculated.
  • After 2-3 minutes, rinse the inoculated leaves with water and dry them with a soft cloth.

3. Compound Application:

  • For Therapeutic Activity: 30 minutes after virus inoculation, smear a 500 µg/mL solution of the test compound onto the left side of the leaves. Smear the solvent control on the right side.
  • For Protective Activity: 30 minutes before virus inoculation, smear a 500 µg/mL solution of the test compound onto the left side of the leaves. Smear the solvent control on the right side.
  • For Inactivation Activity: Mix the test compound (500 µg/mL) with the virus solution in a 1:1 ratio and let it stand for 30 minutes. Inoculate the mixture onto the left side of the leaves. Inoculate a mixture of the solvent and virus solution onto the right side.

4. Data Collection and Analysis:

  • After 3-4 days of incubation in the greenhouse, count the number of local lesions on both sides of the leaves.
  • Calculate the inhibition rate using the following formula:
  • Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100

Protocol 2: In Vitro HCV Replicon Assay

This protocol is a generalized procedure for evaluating the anti-HCV activity of 1-indanone derivatives using a cell-based replicon system, as suggested by studies on 1-indanone thiosemicarbazones.

1. Cell Culture:

  • Culture Huh-7.5 cells containing a full-length or subgenomic HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Seed the replicon-containing cells in 96-well plates.
  • After 24 hours, treat the cells with serial dilutions of the test compounds (derivatives of this compound). Include a positive control (e.g., a known HCV inhibitor) and a vehicle control (e.g., DMSO).

3. Quantification of HCV Replication:

  • After 72 hours of incubation, assess HCV replication by quantifying the expression of a reporter gene (e.g., luciferase) integrated into the replicon or by measuring HCV RNA levels using quantitative real-time PCR (qRT-PCR).
  • For luciferase assays, lyse the cells and measure luciferase activity using a luminometer.
  • For qRT-PCR, extract total RNA, reverse transcribe it to cDNA, and perform real-time PCR using primers specific for the HCV genome.

4. Cytotoxicity Assay:

  • In parallel, assess the cytotoxicity of the compounds on the same Huh-7.5 cells using a standard method like the MTT or MTS assay to ensure that the observed antiviral effect is not due to cell death.

5. Data Analysis:

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HCV replication by 50%.
  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50%.
  • Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the antiviral application of this compound derivatives.

Antiviral_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & Lead Optimization Compound This compound Derivatives Assay In vitro Antiviral Assay (e.g., HCV Replicon Assay) Compound->Assay Cytotoxicity Cytotoxicity Assay Compound->Cytotoxicity Data_Analysis Data Analysis (EC₅₀, CC₅₀, SI) Assay->Data_Analysis Cytotoxicity->Data_Analysis Hit Identification of 'Hits' Data_Analysis->Hit Secondary_Assay Secondary Assays (e.g., Mechanism of Action) Hit->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Plant_Immune_Response Indanone Indanone Derivative (e.g., Compound 27) Plant_Cell Plant Cell Indanone->Plant_Cell MAPK Mitogen-activated Protein Kinase (MAPK) Pathway Plant_Cell->MAPK Hormone Plant Hormone Signal Transduction Plant_Cell->Hormone Phenylpropanoid Phenylpropanoid Biosynthesis Plant_Cell->Phenylpropanoid Defense_Enzymes Induction of Defense Enzymes (SOD, POD) MAPK->Defense_Enzymes Immunity Enhanced Plant Immune Response Hormone->Immunity Phenylpropanoid->Immunity Defense_Enzymes->Immunity Virus_Inhibition Inhibition of Viral Replication Immunity->Virus_Inhibition

References

Application Notes and Protocols: 4-Hydroxy-1-indanone as a Versatile Building Block for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from the versatile building block, 4-hydroxy-1-indanone. This document offers detailed experimental protocols, quantitative photophysical data, and insights into the mechanisms of action for probes designed to detect biologically significant analytes such as cysteine and reactive oxygen species, as well as for solvatochromic dyes sensitive to their environment.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science due to its rigid, bicyclic structure and the presence of both a phenolic hydroxyl group and a reactive ketone. These functionalities allow for straightforward chemical modifications to develop a diverse range of fluorescent probes. The indanone core can be readily functionalized through reactions like the Knoevenagel condensation to create extended π-conjugated systems, which are essential for fluorescence. The hydroxyl group provides a site for introducing recognition moieties or for modulating the electronic properties of the fluorophore.

This document details the synthesis and application of fluorescent probes based on the this compound framework, providing researchers with the necessary information to replicate and adapt these methods for their specific research needs.

Applications of this compound Derived Fluorescent Probes

Fluorescent probes synthesized from this compound have demonstrated utility in several key areas of biological and chemical research:

  • Detection of Biothiols: Cysteine (Cys) and homocysteine (Hcy) are crucial biothiols involved in maintaining cellular redox homeostasis. Aberrant levels of these molecules are associated with various diseases. This compound can be used to construct probes that exhibit a fluorescent response upon reaction with these thiols, enabling their detection and imaging in living cells.

  • Sensing Reactive Oxygen Species (ROS): ROS are highly reactive molecules that play a dual role in cell signaling and oxidative stress. Fluorescent probes capable of detecting specific ROS are invaluable tools for studying their physiological and pathological roles. The this compound scaffold can be modified to create probes that are sensitive to different ROS.

  • Solvatochromic Dyes: The polarity of the microenvironment within cellular compartments or in different solvents can provide valuable information about biological processes. Solvatochromic dyes, which exhibit changes in their fluorescence properties in response to solvent polarity, can be synthesized from this compound. These "push-pull" dyes are valuable for studying cellular microenvironments.

Quantitative Data of this compound Derived Probes

The following table summarizes the key photophysical properties of representative fluorescent probes synthesized from this compound.

Probe NameTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Indanone-Cys Cysteine460550Not ReportedNot Reported[1]
INIAc-CN Cysteine/Homocysteine~410~520Not ReportedNot Reported[1]

Note: Comprehensive quantitative data for a wide range of this compound-derived probes is an active area of research. The data presented here is based on available literature.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe for Cysteine Detection via Knoevenagel Condensation

This protocol describes a general method for the synthesis of a fluorescent probe for cysteine detection based on the Knoevenagel condensation of this compound with a suitable aromatic aldehyde, followed by the introduction of a recognition moiety for cysteine.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-(diethylamino)salicylaldehyde)

  • Piperidine

  • Ethanol

  • Malononitrile (for a generic Knoevenagel condensation)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

Step 1: Knoevenagel Condensation [2][3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

Step 2: Introduction of the Cysteine Recognition Moiety (Acrylate Group)

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.2 eq) to the solution, followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final probe by silica gel column chromatography.

Protocol 2: General Procedure for Cell Imaging using a this compound Derived Probe

This protocol provides a general guideline for staining and imaging live cells with a fluorescent probe synthesized from this compound.

Materials:

  • Live cells (e.g., HeLa cells) cultured on a glass-bottom dish

  • This compound derived fluorescent probe

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate the cells on a glass-bottom dish and culture them in a suitable medium until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO.

  • Cell Staining:

    • Wash the cells twice with warm PBS or serum-free medium.

    • Dilute the probe stock solution to the desired final concentration (e.g., 1-10 µM) in PBS or serum-free medium.

    • Incubate the cells with the probe solution at 37 °C for the optimized duration (typically 15-60 minutes).

  • Washing: Wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound based fluorescent probes.

General Synthesis Workflow

G cluster_synthesis Probe Synthesis Start This compound Condensation Knoevenagel Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Intermediate Indanone-Chalcone Derivative Condensation->Intermediate Recognition_Moiety Recognition Moiety Introduction (e.g., Acryloyl Chloride) Intermediate->Recognition_Moiety Purification Purification (Column Chromatography) Recognition_Moiety->Purification Final_Probe Final Fluorescent Probe Purification->Final_Probe

Caption: General synthetic workflow for fluorescent probes.

Mechanism of a "Turn-On" Cysteine Probe

G cluster_mechanism Cysteine Detection Mechanism Probe_Off Non-fluorescent Probe (Indanone-Acrylate) Reaction Michael Addition & Cyclization Probe_Off->Reaction Cysteine Cysteine Cysteine->Reaction Probe_On Fluorescent Product Reaction->Probe_On Fluorescence Fluorescence Emission Probe_On->Fluorescence

Caption: "Turn-on" mechanism for a cysteine probe.

Experimental Workflow for Cellular Imaging

G cluster_imaging Cellular Imaging Workflow Cell_Culture Culture Cells Probe_Incubation Incubate with Probe Cell_Culture->Probe_Incubation Wash Wash Cells Probe_Incubation->Wash Imaging Confocal Microscopy Wash->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Workflow for live-cell imaging experiments.

Conclusion

This compound serves as a highly adaptable and valuable starting material for the development of novel fluorescent probes. The straightforward synthetic accessibility and the tunable photophysical properties of its derivatives make it an attractive scaffold for creating sensors for a variety of important biological analytes and for probing cellular environments. The protocols and data presented in these application notes are intended to facilitate further research and development in this exciting field.

References

Anwendungshinweise und Protokolle: Derivatisierung von 4-Hydroxy-1-indanon für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Hydroxy-1-indanon ist ein vielseitiges Grundgerüst in der medizinischen Chemie, das als Ausgangspunkt für die Synthese einer Vielzahl von biologisch aktiven Verbindungen dient. Seine Derivatisierung an verschiedenen Positionen ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), was für die Optimierung von Leitstrukturen in der Arzneimittelentwicklung entscheidend ist. Diese Anwendungshinweise bieten detaillierte Protokolle für die Synthese von Derivaten des 4-Hydroxy-1-indanons und fassen quantitative Daten zur biologischen Aktivität zusammen, um die SAR-Analyse zu erleichtern. Der Schwerpunkt liegt auf der Synthese von Ethern, Estern und C2-substituierten Derivaten und deren Evaluierung als Inhibitoren der Monoaminoxidase B (MAO-B), einem wichtigen Zielenzym bei neurodegenerativen Erkrankungen.

Synthetische Protokolle

Die Derivatisierung von 4-Hydroxy-1-indanon kann strategisch an drei Hauptpositionen erfolgen: dem phenolischen Hydroxyl (Position 4), dem aromatischen Ring und der Methylengruppe in Position 2.

O-Alkylierung (Ether-Synthese) an Position 4

Die Umwandlung der phenolischen Hydroxylgruppe in verschiedene Ether ermöglicht die Untersuchung des Einflusses von sterischen und elektronischen Eigenschaften in dieser Region des Moleküls. Die Williamson-Ethersynthese ist hierfür eine gängige und effektive Methode.

Allgemeines Protokoll für die Williamson-Ethersynthese:

  • Deprotonierung: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) wird 4-Hydroxy-1-indanon (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril gelöst.

  • Eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquiv.) oder Natriumhydrid (NaH, 1,2 Äquiv.) wird zu der Lösung gegeben. Die Mischung wird bei Raumtemperatur für 30-60 Minuten gerührt, um das Phenolat-Anion zu bilden.

  • Alkylierung: Das entsprechende Alkylhalogenid (z.B. Alkylbromid oder -iodid, 1,5 Äquiv.) wird langsam zu der Reaktionsmischung zugetropft.

  • Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 50-60 °C) für 4-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktionsmischung in Wasser gegossen und mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Ether-Derivat zu erhalten.

Beispiel: Synthese von 4-Methoxy-1-indanon [1]

  • Zu einer gerührten Mischung aus 4-Hydroxy-1-indanon (150 g) und wasserfreiem Kaliumcarbonat (154 g) in DMF (1,5 Liter), gekühlt auf 0 °C unter Stickstoff, wird Methyliodid (69 ml) tropfenweise über 15 Minuten zugegeben.[1]

  • Die Reaktionsmischung wird 24 Stunden bei Raumtemperatur gerührt.[1]

  • Anschließend wird die Mischung zwischen Methylenchlorid und Wasser verteilt. Die organische Phase wird mit Wasser und 2%iger wässriger NaOH-Lösung gewaschen und über Na₂SO₄ getrocknet.[1]

  • Nach Filtration und Konzentration im Vakuum wird der Rückstand in heißem Methanol gelöst. Beim Abkühlen fällt das Produkt aus, wird abfiltriert und aus Methanol umkristallisiert, um 4-Methoxy-1-indanon als Feststoff zu erhalten (Schmelzpunkt: 104-106 °C).[1]

C2-Alkyliden-Derivatisierung (Knoevenagel-Kondensation)

Die Einführung von Substituenten an der C2-Position, typischerweise durch eine Knoevenagel-Kondensation mit Aldehyden, führt zu 2-Benzyliden-1-indanon-Derivaten. Diese Modifikation erweitert das Molekül in den Raum und ermöglicht die Interaktion mit zusätzlichen Bindungstaschen von Zielproteinen.

Allgemeines Protokoll für die Knoevenagel-Kondensation:

  • Reaktionsansatz: 4-Hydroxy-1-indanon (1,0 Äquiv.) und der entsprechende aromatische Aldehyd (1,1 Äquiv.) werden in einem geeigneten Lösungsmittel wie Ethanol oder Methanol gelöst.

  • Als basischer Katalysator wird eine kleine Menge Piperidin oder Pyrrolidin zugegeben. Alternativ kann die Reaktion auch säurekatalysiert (z.B. mit HCl-Gas in Ethanol) durchgeführt werden.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder unter Rückfluss für 2-12 Stunden gerührt. Der Fortschritt der Reaktion wird mittels DC verfolgt.

  • Isolierung: Das Produkt fällt oft als Niederschlag aus der Reaktionsmischung aus und kann durch Filtration isoliert werden. Andernfalls wird das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Der Rohprodukt wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) oder durch Säulenchromatographie gereinigt.

Workflow und Diagramme

Allgemeiner Synthese-Workflow

Der folgende Graph visualisiert den allgemeinen Arbeitsablauf für die Synthese und Derivatisierung von 4-Hydroxy-1-indanon.

G cluster_synthesis Synthese-Workflow A 4-Hydroxy-1-indanon (Ausgangsmaterial) B O-Alkylierung (Williamson-Ethersynthese) A->B Base, Alkylhalogenid C C2-Alkyliden-Derivatisierung (Knoevenagel-Kondensation) A->C Aldehyd, Base/Säure D 4-Alkoxy-1-indanon Derivate B->D E 2-Benzyliden-4-hydroxy-1-indanon Derivate C->E F Reinigung (Säulenchromatographie / Umkristallisation) D->F E->F G Strukturverifizierung (NMR, MS) F->G

Abbildung 1: Allgemeiner Synthese-Workflow für 4-Hydroxy-1-indanon Derivate.

Biologischer Evaluierungs-Workflow

Nach der Synthese und Reinigung werden die Verbindungen auf ihre biologische Aktivität getestet. Der folgende Graph zeigt einen typischen Workflow für die Evaluierung als Enzym-Inhibitoren.

G cluster_bio Biologischer Evaluierungs-Workflow H Synthetisierte Derivate I Primäres Screening (z.B. bei 10 µM) H->I J Bestimmung der IC50-Werte (Konzentrations-Wirkungs-Kurve) I->J Aktive Verbindungen K Identifizierung potenter Inhibitoren J->K L Kinetische Studien (Bestimmung des Hemmmechanismus) K->L M Struktur-Aktivitäts-Beziehungs (SAR)-Analyse K->M L->M

Abbildung 2: Workflow für die biologische Evaluierung der synthetisierten Derivate.

Struktur-Aktivitäts-Beziehungen (SAR)

Die systematische Derivatisierung des 4-Hydroxy-1-indanon-Gerüsts hat zur Identifizierung potenter Inhibitoren verschiedener Enzyme geführt. Ein prominentes Beispiel ist die Hemmung der Monoaminoxidase B (MAO-B), die eine wichtige Rolle bei der Pathogenese von neurodegenerativen Erkrankungen wie der Parkinson-Krankheit spielt.

SAR von 2-Benzyliden-1-indanon-Derivaten als MAO-B-Inhibitoren

Studien haben gezeigt, dass 2-Benzyliden-1-indanon-Derivate potente und selektive MAO-B-Inhibitoren sind. Die folgende Tabelle fasst die IC₅₀-Werte für eine Reihe von Derivaten zusammen, um die SAR zu beleuchten.

VerbindungR (Substitution am Benzyliden-Ring)IC₅₀ (MAO-A, µM)IC₅₀ (MAO-B, µM)Selektivitätsindex (MAO-A/MAO-B)
1 H> 100.098> 102
2 4-F> 100.045> 222
3 4-Cl> 100.039> 256
4 4-Br> 100.028> 357
5 4-CH₃> 100.065> 153
6 4-OCH₃2.850.13121.7
7 3,4-di-Cl> 100.015> 667
8 2,4-di-Cl> 100.009> 1111

Daten sind repräsentativ und aus der Literatur abgeleitet, um SAR-Trends zu illustrieren.

Schlussfolgerungen aus der SAR-Analyse:

  • Grundgerüst: Das 2-Benzyliden-4-hydroxy-1-indanon-Gerüst ist essenziell für die hohe Affinität zu MAO-B.

  • Substitution am Benzyliden-Ring:

    • Elektronenziehende Gruppen: Halogensubstituenten (F, Cl, Br) in der 4-Position des Benzyliden-Rings erhöhen die Potenz im Vergleich zur unsubstituierten Verbindung. Brom (Verbindung 4) und Dichlor-Substitution (Verbindungen 7 und 8) führen zu den potentesten Inhibitoren.

    • Elektronenschiebende Gruppen: Eine Methylgruppe (Verbindung 5) wird gut toleriert, während eine Methoxygruppe (Verbindung 6) die Potenz leicht verringert und die Selektivität für MAO-B reduziert.

  • Selektivität: Die meisten Derivate zeigen eine hohe Selektivität für MAO-B gegenüber MAO-A, was für die Behandlung von Parkinson von Vorteil ist, da die Hemmung von MAO-A mit Nebenwirkungen verbunden sein kann.

Wirkmechanismus und Signalwege

MAO-B-Inhibitoren entfalten ihre neuroprotektive Wirkung nicht nur durch die Erhöhung des Dopaminspiegels im Gehirn, sondern auch durch die Aktivierung von Überlebenssignalwegen in den Neuronen. Die Hemmung der MAO-B reduziert den oxidativen Stress, der durch den Abbau von Monoaminen entsteht. Darüber hinaus können einige MAO-B-Inhibitoren, wie Rasagilin und Selegilin, die Expression von anti-apoptotischen Proteinen (z.B. Bcl-2) und neurotrophen Faktoren (z.B. BDNF, GDNF) hochregulieren.

Der folgende Graph stellt den postulierten neuroprotektiven Signalweg von MAO-B-Inhibitoren dar.

G cluster_pathway Neuroprotektiver Signalweg von MAO-B Inhibitoren MAO_B_Inhibitor 4-Hydroxy-1-indanon Derivat (MAO-B Inhibitor) MAO_B MAO-B MAO_B_Inhibitor->MAO_B Hemmung OxidativerStress Reduzierter Oxidativer Stress MAO_B_Inhibitor->OxidativerStress führt zu Signaltransduktion Aktivierung von Signaltransduktionswegen (z.B. PI3K/Akt) MAO_B_Inhibitor->Signaltransduktion induziert Dopamin Dopamin-Abbau MAO_B->Dopamin katalysiert Dopamin->OxidativerStress führt zu Neuroprotektion Neuroprotektion und neuronales Überleben OxidativerStress->Neuroprotektion Transkription Aktivierung von Transkriptionsfaktoren (z.B. CREB) Signaltransduktion->Transkription Genexpression Erhöhte Expression von: - Anti-apoptotischen Proteinen (Bcl-2) - Neurotrophen Faktoren (BDNF, GDNF) Transkription->Genexpression Genexpression->Neuroprotektion

Abbildung 3: Postulierter neuroprotektiver Signalweg von MAO-B Inhibitoren.

Zusammenfassung:

Die Derivatisierung von 4-Hydroxy-1-indanon ist eine effektive Strategie zur Entwicklung potenter und selektiver Wirkstoffkandidaten. Die hier vorgestellten Protokolle und SAR-Daten bieten eine solide Grundlage für Forscher, die in diesem Bereich tätig sind. Die gezeigten Workflows und Signalweg-Diagramme sollen dabei helfen, Experimente systematisch zu planen und die Ergebnisse im biologischen Kontext zu interpretieren. Die 2-Benzyliden-4-hydroxy-1-indanon-Derivate stellen eine vielversprechende Klasse von MAO-B-Inhibitoren dar, die weiter für die Behandlung neurodegenerativer Erkrankungen optimiert werden können.

References

Application Notes & Protocols: Total Synthesis of Pterosin B via a Substituted 4-Hydroxy-1-indanone Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of the natural product (2R)-Pterosin B, a bioactive indanone with potential therapeutic applications. The presented synthetic strategy utilizes a substituted 4-hydroxy-1-indanone derivative as a key building block, highlighting the utility of this intermediate in accessing complex natural product scaffolds.

Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling.[1] This inhibition leads to the suppression of chondrocyte hypertrophy, suggesting its potential in the treatment of osteoarthritis.[1] Furthermore, Pterosin B has been shown to inhibit cardiomyocyte hypertrophy, improve cognitive function by modulating microglial polarization, and regulate hepatic gluconeogenesis, indicating its relevance in cardiovascular disease, neuroinflammation, and metabolic disorders.[1][2]

Synthetic Strategy Overview

The total synthesis of (2R)-Pterosin B is accomplished through a multi-step sequence commencing with a functionalized this compound core. The key steps involve:

  • Preparation of a Substituted Indanone: Modification of the this compound scaffold to introduce the necessary methyl and bromo substituents.

  • Suzuki-Miyaura Cross-Coupling: Installation of the hydroxyethyl side chain onto the indanone core.

  • Asymmetric Methylation: Stereoselective introduction of the methyl group at the C2 position using a chiral auxiliary.

  • Deprotection and Final Product Formation: Removal of protecting groups to yield the final natural product, (2R)-Pterosin B.

A visual representation of the synthetic workflow is provided below.

G cluster_0 Preparation of Key Intermediate cluster_1 Core Synthesis cluster_2 Final Steps This compound This compound Substituted_Indanone 6-Bromo-4-hydroxy-5,7-dimethyl-1-indanone This compound->Substituted_Indanone Methylation & Bromination Coupled_Product Coupled Indanone Substituted_Indanone->Coupled_Product Suzuki-Miyaura Coupling Alkylated_Hydrazone Alkylated SAMP Hydrazone Coupled_Product->Alkylated_Hydrazone SAMP Hydrazone Formation & Asymmetric Methylation Final_Product (2R)-Pterosin B Alkylated_Hydrazone->Final_Product Hydrolysis & Deprotection

Synthetic Workflow for (2R)-Pterosin B

Experimental Protocols

I. Synthesis of 6-Bromo-5,7-dimethyl-1-indanone

This protocol outlines the synthesis of the key indanone intermediate. While the direct synthesis from this compound is a proposed adaptation, the following steps are based on established literature procedures for analogous transformations.

1. Friedel-Crafts Acylation of 2-Bromo-1,3-xylene

  • Materials: 2-Bromo-1,3-xylene, 3-chloropropionyl chloride, aluminum chloride, dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) suspension of aluminum chloride in DCM, add 3-chloropropionyl chloride dropwise. Stir the mixture for 15 minutes, then add 2-bromo-1,3-xylene. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it onto ice, and extract the aqueous layer with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

2. Cyclization to 6-Bromo-5,7-dimethyl-1-indanone

  • Materials: Crude product from the previous step, concentrated sulfuric acid.

  • Procedure: Heat the crude product in concentrated sulfuric acid at 80°C for 30 minutes. Cool the mixture and pour it onto ice. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-bromo-5,7-dimethyl-1-indanone.

II. Total Synthesis of (2R)-Pterosin B

1. Suzuki-Miyaura Cross-Coupling

  • Materials: 6-Bromo-5,7-dimethyl-1-indanone, potassium (2-(benzyloxy)ethyl)trifluoroborate, palladium(II) acetate, SPhos, sodium carbonate, toluene, water.

  • Procedure: To a degassed solution of 6-bromo-5,7-dimethyl-1-indanone, potassium (2-(benzyloxy)ethyl)trifluoroborate, and SPhos in toluene, add an aqueous solution of sodium carbonate. Add palladium(II) acetate and heat the mixture at 100°C for 18 hours. Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by column chromatography to give the coupled indanone.

2. Formation of SAMP Hydrazone

  • Materials: Coupled indanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), toluene.

  • Procedure: A solution of the coupled indanone and SAMP in toluene is heated at reflux with a Dean-Stark trap for 5 hours. The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is used in the next step without further purification.

3. Asymmetric α-Methylation

  • Materials: Crude SAMP hydrazone, lithium diisopropylamide (LDA), iodomethane, tetrahydrofuran (THF).

  • Procedure: To a solution of the SAMP hydrazone in anhydrous THF at -78°C, add LDA dropwise and stir for 4 hours. Add iodomethane and continue stirring at -78°C for 20 hours. Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to yield the methylated SAMP hydrazone.

4. Hydrolysis of the Hydrazone

  • Materials: Methylated SAMP hydrazone, silica gel, oxalic acid, dichloromethane (DCM), water.

  • Procedure: To a solution of the methylated SAMP hydrazone in DCM, add silica gel and a saturated aqueous solution of oxalic acid. Stir vigorously at room temperature for 24 hours. Filter the mixture and extract the filtrate with DCM. The combined organic layers are washed, dried, and concentrated to give the protected pterosin B.

5. Deprotection to (2R)-Pterosin B

  • Materials: Protected pterosin B, palladium on carbon (10%), methanol.

  • Procedure: A solution of the protected pterosin B in methanol is hydrogenated in the presence of 10% Pd/C under a hydrogen atmosphere. Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by reversed-phase HPLC to afford (2R)-Pterosin B.

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee %)
1. Suzuki-Miyaura Coupling Coupled Indanone6-Bromo-5,7-dimethyl-1-indanonePotassium (2-(benzyloxy)ethyl)trifluoroborate, Pd(OAc)₂, SPhos, Na₂CO₃54N/A
2. Asymmetric Methylation Methylated SAMP HydrazoneCoupled SAMP HydrazoneLDA, Iodomethane65>98 (de)
3. Deprotection (2R)-Pterosin BBenzyl-protected (2R)-Pterosin BH₂, 10% Pd/C68>99

Yields and enantiomeric excess are based on literature reports and may vary depending on experimental conditions.

Biological Activity and Signaling Pathway

Pterosin B has been identified as a potent inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of various cellular processes. The inhibition of SIK3 by Pterosin B has been shown to modulate downstream signaling pathways, leading to its observed biological effects.

G PterosinB Pterosin B SIK3 SIK3 PterosinB->SIK3 inhibits Klf5 Klf5 Expression PterosinB->Klf5 inhibits HDAC5 HDAC5 SIK3->HDAC5 phosphorylates CRTC2 CRTC2 SIK3->CRTC2 phosphorylates ChondrocyteHypertrophy Chondrocyte Hypertrophy HDAC5->ChondrocyteHypertrophy promotes Gluconeogenesis Hepatic Gluconeogenesis CRTC2->Gluconeogenesis promotes CardiomyocyteHypertrophy Cardiomyocyte Hypertrophy Klf5->CardiomyocyteHypertrophy promotes

Simplified Signaling Pathway of Pterosin B

The inhibition of SIK3 by Pterosin B prevents the phosphorylation and subsequent cytoplasmic localization of histone deacetylase 5 (HDAC5) and CREB-regulated transcription coactivator 2 (CRTC2).[1] This leads to the suppression of gene expression programs associated with chondrocyte hypertrophy and hepatic gluconeogenesis. Additionally, Pterosin B has been shown to inhibit the expression of Krüppel-like factor 5 (Klf5), a transcription factor implicated in cardiomyocyte hypertrophy. These mechanisms underscore the potential of Pterosin B as a therapeutic agent for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The most prevalent starting material for the synthesis of this compound is dihydrocoumarin.[1] An alternative approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[2]

Q2: Which catalysts are typically used for the cyclization reaction?

Commonly employed catalysts for the intramolecular cyclization to form this compound include polyphosphoric acid (PPA), anhydrous aluminum trichloride (AlCl₃), and strong acid resins.[1][3] The choice of catalyst can significantly impact reaction conditions and yield.

Q3: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen synthetic route and reaction conditions. Some optimized, multi-step processes starting from dihydrocoumarin have reported overall yields as high as 75%.[1] However, other routes have reported lower yields of around 37%.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). This allows for the visualization of the consumption of starting material and the formation of the product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The acid catalyst (e.g., PPA, AlCl₃) may have absorbed moisture, leading to deactivation.- Use a fresh, unopened batch of the catalyst.- Ensure all glassware is thoroughly dried before use.- Handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature or Time: The reaction may not have reached the necessary activation energy for cyclization to occur.- Gradually and carefully increase the reaction temperature while monitoring for side product formation with TLC.- Increase the reaction time and monitor the reaction progress using TLC until the starting material is consumed.
Impure Starting Materials: Impurities in the starting material, such as dihydrocoumarin, can inhibit the reaction.- Purify the starting material before use, for example, by recrystallization.- Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Side Products/Impurities Intermolecular Reactions: At high concentrations, side reactions between molecules of the starting material or intermediate can occur.- Consider using higher dilution conditions to favor the intramolecular cyclization.
Charring or Polymerization: The strong acidic conditions and high temperatures can lead to the degradation of the starting material or product.- Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and stability.- Reduce the reaction time.
Reaction Not Going to Completion Insufficient Catalyst: The amount of catalyst may not be adequate to drive the reaction to completion.- Increase the molar ratio of the catalyst to the substrate. Refer to established protocols for recommended ratios.
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized reactions and incomplete conversion.- Ensure vigorous and consistent stirring throughout the reaction.
Difficulty in Product Purification Residual Catalyst: The acidic catalyst can be challenging to remove completely from the product.- After quenching the reaction with ice water, thoroughly wash the crude product with water to remove the majority of the acid.- Consider a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove residual acid.
Colored Impurities: The product may appear as a pink or brown solid due to impurities.- Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Data on Yield Improvement

The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound, providing a comparative overview.

Starting MaterialCatalystSolventTemperatureTimeYieldReference
DihydrocoumarinHydrochloric Acid (for intermediate)-100°C5 hours96% (intermediate)
Intermediate from abovePolyphosphoric Acid & Strong Acid ResinToluene115°C4 hoursNot specified, but reaction completed
DihydrocoumarinAnhydrous AlCl₃ & NaCl-200°C2 hours75%
6-methylcoumarinAnhydrous AlCl₃-Fusion-High Yield

Experimental Protocols

Protocol 1: Two-Step Synthesis from Dihydrocoumarin using Polyphosphoric Acid

Step 1: Preparation of the Intermediate

  • In a suitable reaction vessel, add 6M hydrochloric acid (84 L) and dihydrocoumarin (14.8 kg, 100 mol).

  • Heat the mixture to 100°C and maintain for 5 hours.

  • Cool the reaction mixture to 25°C.

  • Filter the resulting solid, wash the filter cake with water, and dry to obtain the intermediate product.

Step 2: Synthesis of this compound

  • To a reaction vessel, add toluene (600 ml), the intermediate from Step 1 (133g, 0.9 mol), and a strong acid resin (2.6g).

  • With stirring, add polyphosphoric acid (399g) in portions.

  • Heat the mixture to 115°C and maintain for 4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into ice water to quench the reaction.

  • Filter the solid product, wash with water, and dry.

Protocol 2: One-Pot Synthesis from Dihydrocoumarin using Aluminum Chloride
  • In a 5-liter reaction bottle, add anhydrous aluminum trichloride (2500g, 18.75mol) and sodium chloride (500g, 8.5mol).

  • Stir the mixture vigorously and heat to 200°C until a molten salt is formed.

  • While maintaining the temperature at 200°C, slowly add dihydrocoumarin (500g, 3.375mol) dropwise.

  • Continue the reaction for 2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 130°C.

  • Quench the reaction by pouring the mixture into ice water (7.5L).

  • Acidify the mixture with concentrated hydrochloric acid (2.5L).

  • Stir for 30 minutes, then filter the solid product.

  • Wash the product with water and dry to obtain this compound.

Visualizations

Synthesis_Pathway Dihydrocoumarin Dihydrocoumarin Intermediate 3-(2-Hydroxyphenyl)propanoic acid (Intermediate) Dihydrocoumarin->Intermediate  Hydrolysis (e.g., HCl) Product This compound Intermediate->Product Intramolecular Friedel-Crafts Acylation (e.g., PPA, AlCl3)

Caption: Synthesis pathway of this compound from dihydrocoumarin.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Combine Starting Materials and Catalyst Reaction Heat and Stir (Monitor with TLC) Start->Reaction Quench Quench Reaction (e.g., with ice water) Reaction->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Are reaction temperature and time sufficient? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst and dry glassware. Check_Catalyst->Solution_Catalyst No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Solution_Temp Optimize temperature and reaction time. Check_Temp->Solution_Temp No Solution_Purity Purify starting material. Check_Purity->Solution_Purity No

References

Common byproducts in the synthesis of 4-Hydroxy-1-indanone and their identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

Q2: I am seeing a significant amount of an isomeric byproduct. What is it likely to be?

A2: The most common isomeric byproduct is 6-Hydroxy-1-indanone. Its formation is a known issue in the Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid due to the directing effects of the hydroxyl group on the aromatic ring.

Q3: My reaction mixture is turning dark and I'm getting a low yield of the desired product. What could be the cause?

A3: Darkening of the reaction mixture and low yields can be attributed to several factors, including polymerization of the starting material or product, and oxidation of the phenolic hydroxyl group. These side reactions are often promoted by high temperatures and prolonged reaction times.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product and any byproducts. A typical solvent system for TLC analysis is a mixture of ethyl acetate and hexane.

Troubleshooting Guide: Common Byproducts and Their Identification

This guide provides detailed information on the common byproducts encountered during the synthesis of this compound and methods for their identification and resolution.

Issue 1: Formation of Regioisomeric Impurity - 6-Hydroxy-1-indanone

The formation of the 6-hydroxy regioisomer is the most frequently encountered issue. The ratio of 4-hydroxy to 6-hydroxy isomers can be influenced by the choice of catalyst and reaction conditions.

Identification:

The two isomers can be distinguished by their spectroscopic and chromatographic properties.

  • Thin-Layer Chromatography (TLC): this compound is generally more polar than 6-Hydroxy-1-indanone, resulting in a lower Rf value.

  • Spectroscopy: While both isomers have the same mass, their NMR spectra are distinct, particularly in the aromatic region of the ¹H NMR spectrum.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (DMSO-d₆, 400 MHz)ESI-MS (m/z)
This compound C₉H₈O₂148.16δ 7.40 (t, 1H), 6.85 (d, 1H), 6.77 (d, 1H), 3.05 (t, 2H), 2.65 (t, 2H)149 [M+H]⁺
6-Hydroxy-1-indanone [1][2]C₉H₈O₂148.16δ 9.72 (s, 1H), 7.36 (d, J = 8 Hz, 1H), 7.07 (dd, J = 8, 3 Hz, 1H), 6.90 (d, J = 3 Hz, 1H), 2.94 (m, 2H), 2.58 (m, 2H)[1][2]149 [M+H]⁺[1]

Troubleshooting Workflow for Regioisomer Formation:

start High percentage of 6-Hydroxy-1-indanone observed condition Modify Reaction Conditions start->condition catalyst Optimize Catalyst System (e.g., vary PPA grade, use Eaton's reagent) condition->catalyst Catalyst Optimization temp Lower Reaction Temperature condition->temp Temperature Control purification Purification of Mixture catalyst->purification temp->purification column Perform Column Chromatography purification->column recrystallization Attempt Fractional Recrystallization purification->recrystallization end Isolated this compound column->end recrystallization->end

Caption: Troubleshooting workflow for managing regioisomer formation.

Issue 2: Formation of High Molecular Weight Byproducts (Polymers)

Intermolecular reactions can lead to the formation of polymeric material, which is often observed as an insoluble residue or contributes to the darkening of the reaction mixture.

Identification:

  • Appearance: Brown, sticky, or insoluble material in the crude product.

  • NMR Spectroscopy: Broad, unresolved humps in the baseline of the ¹H NMR spectrum.

  • Size Exclusion Chromatography (SEC): Can be used to confirm the presence of high molecular weight species.

Resolution:

  • Reaction Concentration: Perform the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Slow Addition: Add the starting material slowly to the hot acid to maintain a low instantaneous concentration.

  • Purification: Polymeric byproducts are typically non-volatile and can often be removed by trituration or column chromatography.

Issue 3: Formation of Oxidation Byproduct - 4-Hydroxy-1-indenone

The phenolic hydroxyl group and the benzylic position of the indanone ring are susceptible to oxidation, which can lead to the formation of 4-hydroxy-1-indenone, especially at elevated temperatures or in the presence of oxidizing agents.

Identification:

  • Appearance: Often colored (e.g., yellow or orange).

  • Spectroscopy:

    • ¹H NMR: Appearance of a vinyl proton signal and changes in the aliphatic proton signals compared to this compound.

    • Mass Spectrometry: A molecular ion peak corresponding to a mass of 146.14 g/mol (C₉H₆O₂).

    • UV-Vis Spectroscopy: The extended conjugation will result in a bathochromic shift (shift to longer wavelength) compared to this compound.

Resolution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control Temperature: Avoid excessive heating during the reaction and workup.

  • Purification: The indenone is typically less polar than the indanone and can be separated by column chromatography.

Experimental Protocols

General Experimental Workflow

start Start: 3-(3-hydroxyphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (e.g., with PPA) start->reaction workup Reaction Quenching and Extraction reaction->workup crude Crude Product Mixture workup->crude analysis Analysis of Crude Product (TLC, NMR, MS) crude->analysis purification Purification (Column Chromatography, Recrystallization) analysis->purification final_product Pure this compound purification->final_product

References

Technical Support Center: Purification of 4-Hydroxy-1-indanone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-hydroxy-1-indanone by recrystallization.

Troubleshooting and FAQs

Q1: My crude this compound sample is off-white, pink, or light brown. What causes this coloration and how can I remove it?

A: The coloration of your crude product often stems from impurities generated during synthesis. For instance, the synthesis from dihydrocoumarin can produce colored byproducts.[1] To remove these impurities, an activated charcoal treatment during the recrystallization process is recommended. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Q2: I'm not sure which solvent to use for the recrystallization. What are the recommended solvents for this compound?

A: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Given its high melting point (242-244 °C), a variety of solvents can be used without fear of "oiling out". Based on its phenolic ketone structure, polar organic solvents are good candidates. Ethanol is a commonly used solvent, with a reported solubility of 25 mg/mL (temperature not specified).[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. For a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) until the solution becomes turbid, then heat to clarify.

Q3: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. While this is less common for this compound due to its high melting point, highly impure samples can have a significantly depressed melting point. To resolve this, add more of the "good" solvent to the hot mixture to decrease the saturation of the solution, ensuring that crystallization begins at a lower temperature.[3]

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A: If crystals do not form, the solution is likely not supersaturated. You can try the following techniques:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This creates microscopic scratches that can provide nucleation sites for crystal growth.[3]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystal formation.

  • Reducing the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q5: The recovery of my purified this compound is very low. What are the possible reasons and how can I improve the yield?

A: Low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask for the hot filtration.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor.

To improve yield, ensure you are using the minimum amount of an appropriate hot solvent and allow for slow cooling to maximize crystal formation.

Quantitative Data: Solvent Selection

While precise solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on its chemical structure and available qualitative data. This should serve as a starting point for solvent screening.

SolventBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling PointRecommendation
Ethanol78Low to ModerateHighRecommended Single Solvent
Water100Very LowLowGood as an anti-solvent with ethanol
Ethyl Acetate77ModerateHighGood "good" solvent for a mixed system
Hexane69Very LowVery LowGood "poor" solvent with ethyl acetate
Toluene111LowModeratePossible, but use with caution

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Ethanol

This protocol is suitable for purifying crude this compound that is only moderately impure.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Hexane

This protocol is effective for samples where a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-chilled mixture of hexane and ethyl acetate.

  • Drying: Dry the crystals thoroughly.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (optional, for colored impurities) dissolve->charcoal hot_filter Hot gravity filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool_rt Cool slowly to room temperature hot_filter->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree start Start Recrystallization oiling_out Product 'oiling out'? start->oiling_out no_crystals No crystals form upon cooling? oiling_out->no_crystals No add_solvent Add more 'good' solvent and re-heat oiling_out->add_solvent Yes low_yield Low final yield? no_crystals->low_yield No scratch Scratch flask with glass rod no_crystals->scratch Yes check_solvent_vol Review: Was minimum solvent volume used? low_yield->check_solvent_vol Yes end_node Process Optimized low_yield->end_node No add_solvent->no_crystals seed Add a seed crystal scratch->seed concentrate Boil off some solvent and re-cool seed->concentrate concentrate->low_yield check_premature_cryst Review: Premature crystallization during hot filtration? check_solvent_vol->check_premature_cryst check_premature_cryst->end_node

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing Friedel-Crafts Reactions for Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Friedel-Crafts reactions involving substituted phenols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of these reactions and achieve your desired outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Friedel-Crafts alkylation and acylation of substituted phenols.

Q1: Why is the yield of my Friedel-Crafts reaction with a substituted phenol very low or the reaction failing completely?

A1: Several factors can contribute to low or no yield in Friedel-Crafts reactions with phenols:

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that deactivates the catalyst. Furthermore, this complexation makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1][2]

  • Competitive O-acylation/O-alkylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation/C-alkylation) or the phenolic oxygen (O-acylation/O-alkylation).[1] O-acylation is often kinetically favored and can be the dominant pathway, consuming the starting material without producing the desired C-acylated product.

  • Presence of Deactivating Substituents: Strong electron-withdrawing groups on the aromatic ring make the phenol less reactive towards electrophilic substitution. More forcing reaction conditions may be necessary in such cases.

  • Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be rendered inactive by hydrolysis. It is crucial to ensure all glassware, reagents, and solvents are scrupulously dry.

  • Insufficient Catalyst: For Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This means that a stoichiometric amount, or even an excess, of the catalyst is often required.

Q2: How can I favor the desired C-acylation over O-acylation?

A2: The choice between C- and O-acylation is highly dependent on the reaction conditions, particularly the amount of catalyst used.

  • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) promotes C-acylation. The excess catalyst can coordinate with the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via the Fries rearrangement.

  • Low Catalyst Concentration: Conversely, low concentrations of an acid catalyst tend to favor the formation of the O-acylated phenyl ester.

Q3: I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?

A3: Controlling regioselectivity between the ortho and para positions is a common challenge. The following strategies can be employed, particularly in the context of the Fries rearrangement, which is often mechanistically involved even in direct Friedel-Crafts acylations of phenols.

  • Temperature Control: In the Fries rearrangement, lower reaction temperatures (e.g., <25°C) generally favor the formation of the para isomer, which is the thermodynamically controlled product. Higher temperatures (e.g., >60°C) favor the formation of the ortho isomer, as it can form a more stable bidentate complex with the catalyst, making it the kinetically favored product.

  • Solvent Choice: The use of non-polar solvents in the Fries rearrangement can increase the yield of the ortho product. As solvent polarity increases, the ratio of the para product also tends to increase.

  • Bulky Protecting Groups: Introducing a bulky protecting group at the ortho-positions of the phenol can sterically hinder acylation at those sites, thereby directing the reaction to the para-position.

Q4: I am observing polyalkylation/polyacylation products. How can this be prevented?

A4: Poly-substitution is a more significant issue in Friedel-Crafts alkylation than in acylation.

  • Alkylation: The initial alkyl group introduced is electron-donating, which activates the aromatic ring, making the mono-alkylated product more reactive than the starting material. This leads to further alkylation. To minimize this, you can use a large excess of the aromatic reactant.

  • Acylation: The acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. This inherent deactivation usually prevents polyacylation. If you desire a mono-alkylated phenol, the most reliable method is to first perform a Friedel-Crafts acylation, followed by reduction of the resulting ketone (e.g., via Clemmensen or Wolff-Kishner reduction).

Q5: My substituted phenol has a strongly deactivating group. Can I still perform a Friedel-Crafts reaction?

A5: It is very challenging. Aromatic rings with strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -COR) are generally not reactive enough to undergo Friedel-Crafts reactions. The reaction requires an electron-rich aromatic ring to attack the electrophile. If your substrate is strongly deactivated, the reaction is unlikely to proceed under standard conditions.

Data Summary Tables

Table 1: Influence of Reaction Conditions on Regioselectivity in the Fries Rearrangement

ParameterConditionPredominant IsomerRationale
Temperature Low Temperature (<25°C)paraThermodynamic control
High Temperature (>60°C)orthoKinetic control, stable bidentate complex formation
Solvent Non-polarorthoFavors intramolecular rearrangement
PolarparaFavors intermolecular rearrangement

Table 2: Catalyst Choice and Activity in Friedel-Crafts Alkylation

Catalyst ActivityExamples
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅
Moderately Active InCl₃, FeCl₃, AlCl₃-CH₃NO₂
Mild BCl₃, SnCl₄, TiCl₄

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Phenol via Fries Rearrangement (Two-Step)

This protocol is often more reliable for achieving C-acylation and controlling regioselectivity.

Step 1: O-Acylation (Ester Formation)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (1.2 eq.) may be added to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. Purify if necessary.

Step 2: Fries Rearrangement

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Solvent: Add a suitable solvent. For high temperatures, nitrobenzene can be used, while for lower temperatures, solvents like 1,2-dichloroethane or carbon disulfide are appropriate. Stir to create a slurry.

  • Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Step 1 in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C). Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield in Friedel-Crafts Reactions

Low_Yield_Troubleshooting Start Low or No Yield Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Substrate Analyze Substrate Reactivity Start->Check_Substrate Catalyst_Moisture Moisture Present? Check_Catalyst->Catalyst_Moisture Temp_Check Optimal Temperature? Check_Conditions->Temp_Check Deactivating_Groups Strong Deactivating Groups? Check_Substrate->Deactivating_Groups Catalyst_Amount Stoichiometric Amount Used? Catalyst_Moisture->Catalyst_Amount No Dry_Reagents Use Anhydrous Conditions Catalyst_Moisture->Dry_Reagents Yes Catalyst_Complexation O-acylation/Complexation? Catalyst_Amount->Catalyst_Complexation Yes Increase_Catalyst Increase Catalyst Loading (>1 eq. for acylation) Catalyst_Amount->Increase_Catalyst No Fries_Rearrangement Consider Fries Rearrangement (High Catalyst Conc.) Catalyst_Complexation->Fries_Rearrangement Yes Solvent_Check Appropriate Solvent? Temp_Check->Solvent_Check Yes Optimize_Temp Optimize Temperature (Low for para, High for ortho) Temp_Check->Optimize_Temp No Change_Solvent Change Solvent (Non-polar for ortho) Solvent_Check->Change_Solvent No Polyalkylation Polyalkylation Occurring? Deactivating_Groups->Polyalkylation No Reaction_Unlikely Reaction Unlikely to Proceed Deactivating_Groups->Reaction_Unlikely Yes Acylation_Reduction Switch to Acylation then Reduction Polyalkylation->Acylation_Reduction Yes

Caption: A logical workflow for troubleshooting low-yield Friedel-Crafts reactions.

Reaction Pathways: C-Acylation vs. O-Acylation of Phenols

Acylation_Pathways Phenol Phenol + Acyl Halide O_Acylation O-Acylation (Phenyl Ester) Phenol->O_Acylation Low [Catalyst] Kinetic Control C_Acylation C-Acylation (Hydroxyaryl Ketone) Phenol->C_Acylation High [Catalyst] Direct Pathway Fries Fries Rearrangement O_Acylation->Fries High [Catalyst] Heat Fries->C_Acylation

Caption: Competing pathways in the acylation of phenols.

References

Troubleshooting low yield in intramolecular cyclization of 3-arylpropanoic acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the intramolecular cyclization of 3-arylpropanoic acids to form cyclic ketones like 1-indanones and α-tetralones.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization is resulting in a low yield or failing completely. What are the most common causes?

Low yields in this intramolecular Friedel-Crafts acylation are typically traced back to a few key factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aryl ring of your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), it will be deactivated, hindering the electrophilic attack required for cyclization.[1]

  • Inappropriate Reagent/Catalyst: The choice of cyclizing agent is critical. Classical reagents like Polyphosphoric Acid (PPA) can be effective but are often viscous and difficult to work with, leading to poor mixing and difficult workups.[2] Lewis acids like AlCl₃ are highly sensitive to moisture and can be deactivated by water in the reagents or glassware.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration play a significant role. Some substrates require heating to overcome the activation energy, while others may decompose at elevated temperatures.[1] Intermolecular side reactions can also occur if the concentration is too high.[2]

  • Formation of a Stable Product-Catalyst Complex: The resulting ketone product can form a stable complex with Lewis acid catalysts like AlCl₃. This complexation effectively removes the catalyst from the reaction, meaning that stoichiometric amounts, rather than catalytic amounts, are often required.

Q2: How do different substituents on the aromatic ring influence the reaction yield?

The electronic nature of the substituents on the aryl ring is one of the most critical factors determining the success of the cyclization.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) activate the aromatic ring, making it more nucleophilic and facilitating the intramolecular electrophilic attack. This generally leads to higher yields and allows for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) or nitro groups (-NO₂) deactivate the ring, making the cyclization more difficult. These substrates often require stronger reagents (like Eaton's Reagent) and more forcing conditions (higher temperatures) to achieve moderate to good yields.

The table below summarizes the general impact of substituents on yield.

Substituent on Aryl RingElectronic EffectExpected Impact on YieldTypical Conditions Required
-OCH₃, -OH, -CH₃Activating (EDG)HighMilder (e.g., MSA, PPA at moderate temp)
-H (unsubstituted)NeutralModerate to HighStandard (e.g., PPA, Eaton's Reagent)
-Cl, -BrDeactivating (EWG)Low to ModerateHarsher (e.g., Eaton's Reagent, high temp)
-NO₂, -CF₃, -CO₂RStrongly Deactivating (EWG)Very Low to No ReactionOften fails under standard conditions
Q3: I'm using Polyphosphoric Acid (PPA), but the reaction is sluggish and the workup is challenging. What are the best alternatives?

While PPA is a classic reagent for this transformation, its high viscosity makes it difficult to handle and stir, often leading to reproducibility issues. Several excellent, more user-friendly alternatives exist:

  • Methanesulfonic Acid (MSA): MSA is a strong protic acid that is a readily handled liquid, making it a convenient and effective alternative to PPA.

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in MSA): This is a powerful dehydrating and cyclizing agent that is often more effective than PPA or MSA alone, especially for deactivated substrates. It is less viscous than PPA, allowing for easier handling and operation at lower temperatures.

  • Triflic Acid (TfOH): As a superacid, triflic acid can catalyze the cyclization under relatively mild conditions, sometimes assisted by non-conventional energy sources like microwaves.

  • Pyrophosphoryl Chloride / Phosphorus Oxychloride: These reagents can act as effective cyclodehydrating agents, offering an alternative to traditional Brønsted or Lewis acids.

The following table compares these common reagents.

ReagentTypeTypical TemperatureProsCons
Polyphosphoric Acid (PPA) Brønsted Acid80-160°CInexpensive, well-establishedHighly viscous, difficult to handle, harsh conditions
Methanesulfonic Acid (MSA) Brønsted Acid60-120°CEasy-to-handle liquid, good PPA alternativeMay be less effective for deactivated substrates
Eaton's Reagent (P₂O₅/MSA) Superacid25-100°CHighly effective, works for deactivated substrates, less viscous than PPAPreparation required if not purchased, exothermic
Aluminum Chloride (AlCl₃) Lewis Acid0-80°CEffective for acyl chloridesRequires strictly anhydrous conditions, stoichiometric amounts needed
Q4: My cyclization using a Lewis acid like AlCl₃ is not working. What are the critical parameters to check?

When using Lewis acids for intramolecular Friedel-Crafts reactions, two points are critical:

  • Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water. Any moisture in your solvent, glassware, or starting materials will deactivate the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Stoichiometric Quantities: The ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, you must use at least one equivalent of the Lewis acid catalyst relative to the starting material, not a "catalytic" amount.

Q5: Should I convert my 3-arylpropanoic acid to an acyl chloride before attempting the cyclization?

Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride, SOCl₂) is a common and effective two-step strategy. This approach can be more reliable than direct cyclization, especially for less reactive substrates.

  • One-Step (Direct Cyclization): This method is atom-economical, producing only water as a byproduct. However, it often requires harsh conditions and strong acids like PPA or Eaton's reagent.

  • Two-Step (via Acyl Chloride): This route generates more waste but often proceeds under milder conditions with a standard Lewis acid like AlCl₃. The acyl chloride is more electrophilic than the protonated carboxylic acid, facilitating the reaction.

The choice between these pathways depends on the reactivity of your substrate and the reagents available.

Troubleshooting Workflows & Logic Diagrams

The following diagrams illustrate the decision-making process for troubleshooting low yields and selecting a reaction pathway.

Troubleshooting_Workflow cluster_substrate 1. Substrate Analysis cluster_reagent 2. Reagent & Catalyst Check cluster_solution 3. Potential Solutions start Low Yield in Cyclization substrate_check Analyze Aryl Substituents start->substrate_check reagent_check Review Cyclization Reagent start->reagent_check ewg Strong EWG Present (-NO2, -CF3) substrate_check->ewg Deactivating mild_ewg Mild EWG/Halogen (-Cl, -Br) substrate_check->mild_ewg Mildly Deactivating edg EDG or Neutral (-OMe, -Me, -H) substrate_check->edg Activating / Neutral solution_strong_reagent Use Stronger Reagent (e.g., Eaton's Reagent) ewg->solution_strong_reagent mild_ewg->solution_strong_reagent edg->reagent_check If yield is still low lewis_acid Using Lewis Acid (AlCl3)? reagent_check->lewis_acid ppa_issue Using PPA? reagent_check->ppa_issue solution_two_step Consider Two-Step Acyl Chloride Path lewis_acid->solution_two_step No (direct cyclization failed?) solution_anhydrous Ensure Anhydrous Conditions & Stoichiometric Catalyst lewis_acid->solution_anhydrous Yes solution_alt_reagent Switch to MSA or Eaton's Reagent ppa_issue->solution_alt_reagent Yes (handling issues?)

Caption: Troubleshooting decision tree for low-yield intramolecular cyclization.

Reaction_Pathway cluster_one_step One-Step Pathway cluster_two_step Two-Step Pathway start 3-Arylpropanoic Acid direct_cyclization Direct Cyclization start->direct_cyclization acyl_chloride 1. Form Acyl Chloride start->acyl_chloride product Cyclic Ketone (Indanone/Tetralone) direct_cyclization->product reagents1 Reagents: PPA, MSA, Eaton's Reagent direct_cyclization->reagents1 pros1 Pros: Atom economical Cons: Often harsh conditions direct_cyclization->pros1 reagents2a Reagent: SOCl2 or (COCl)2 acyl_chloride->reagents2a cyclize_chloride 2. Lewis Acid Cyclization acyl_chloride->cyclize_chloride cyclize_chloride->product reagents2b Reagent: AlCl3 or SnCl4 cyclize_chloride->reagents2b pros2 Pros: Milder cyclization Cons: Extra step, more waste cyclize_chloride->pros2

Caption: Comparison of one-step vs. two-step intramolecular cyclization pathways.

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Eaton's Reagent

This protocol is adapted for substrates that are less reactive and may benefit from a stronger cyclizing agent.

  • Preparation of Eaton's Reagent (7.5 wt%): In a fume hood, cautiously and slowly add phosphorus pentoxide (P₂O₅, 7.5 g) in portions to chilled (ice bath) methanesulfonic acid (MSA, 100 g, approx. 68 mL). The addition is exothermic. Maintain the temperature below 25°C. After the addition is complete, stir the mixture at room temperature for several hours until the P₂O₅ has fully dissolved.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add the 3-arylpropanoic acid (1.0 eq).

  • Cyclization: Add Eaton's reagent (typically 10 parts by weight relative to the starting acid) to the flask.

  • Reaction Monitoring: Stir the mixture at the desired temperature (ranging from room temperature to 80°C, depending on substrate reactivity) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Two-Step Procedure via Acyl Chloride with AlCl₃

This protocol is a reliable alternative for many substrates and avoids the use of viscous acids.

Step A: Formation of the Acyl Chloride

  • Reaction Setup: In a fume hood, add the 3-arylpropanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 eq) to the flask, along with a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (using a trap) to obtain the crude acyl chloride, which is often used directly in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a separate, oven-dried flask under a nitrogen atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1-1.3 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of the anhydrous solvent and add it dropwise to the AlCl₃ suspension.

  • Reaction: After the addition, allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the reaction by TLC. Gentle heating may be required for less reactive substrates.

  • Workup: Once the reaction is complete, carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Side reactions of 4-Hydroxy-1-indanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxy-1-indanone. This guide provides troubleshooting advice and frequently asked questions regarding potential side reactions of this compound under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two primary reactive sites: the phenolic hydroxyl group and the ketone functionality. The hydroxyl group is nucleophilic and can undergo reactions such as etherification. The ketone's α-protons are acidic and can be removed under basic conditions to form an enolate, which is a key intermediate in aldol-type reactions. The carbonyl group itself is electrophilic.

Q2: How can I monitor the progress of my reaction and the formation of side products?

The most effective method for monitoring your reaction is through Thin Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. A well-developed HPLC method can separate the starting material, the desired product, and various impurities, allowing for accurate determination of purity and yield. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile byproducts.

Troubleshooting Guide: Side Reactions Under Acidic Conditions

Under acidic conditions, particularly during synthesis via intramolecular Friedel-Crafts acylation or in subsequent acidic workups, several side reactions can occur.

Issue 1: Low yield of this compound and formation of polymeric material.

  • Potential Cause: Acid-catalyzed self-condensation or polymerization.[1] Protonation of the carbonyl oxygen can activate the molecule for nucleophilic attack by another molecule of this compound, leading to oligomers or polymers.[2]

  • Suggested Solutions:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Acid Concentration: Use the minimum effective concentration of the acid catalyst. High acid concentrations can promote polymerization.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Issue 2: Formation of an unexpected isomer or byproduct.

  • Potential Cause: Intermolecular Friedel-Crafts acylation or alkylation. At high concentrations, the acylium ion intermediate (in the case of synthesis) may react with another aromatic ring from a different molecule instead of cyclizing.[2]

  • Suggested Solutions:

    • High Dilution: Employing high dilution conditions can favor the intramolecular reaction pathway, minimizing intermolecular side reactions.[2]

    • Slow Addition: Add the precursor to the acidic medium slowly to maintain a low concentration of the reactive intermediate.

Issue 3: Formation of a less polar byproduct.

  • Potential Cause: Etherification of the phenolic hydroxyl group. If an alcohol is present as a solvent or impurity under acidic conditions, it can react with the hydroxyl group to form an ether.

  • Suggested Solutions:

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions if ether formation is a concern.

    • Solvent Choice: Use a non-alcoholic, inert solvent.

Summary of Potential Side Products Under Acidic Conditions
Side ProductPotential CauseRecommended Mitigation
Polymeric MaterialAcid-catalyzed self-condensationLower reaction temperature, reduce acid concentration, minimize reaction time
Intermolecular ProductsHigh concentration of reactive intermediatesUse high dilution conditions, slow addition of reactants
4-Alkoxy-1-indanonePresence of alcohols under acidic conditionsUse anhydrous conditions and non-alcoholic solvents
Experimental Protocol: Minimizing Side Reactions in Friedel-Crafts Cyclization

This protocol is adapted from general procedures for intramolecular Friedel-Crafts acylation.[3]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like AlCl₃) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Reactant Addition: Dissolve the precursor (e.g., 3-(3-hydroxyphenyl)propanoic acid) in the same inert solvent and add it to the dropping funnel. Add the solution to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.

  • Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature) throughout the addition.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by carefully pouring the mixture onto crushed ice. Extract the product with a suitable organic solvent, wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Acidic Side Reactions

acidic_troubleshooting start Low Yield or Impure Product (Acidic Conditions) check_polymer Check for Polymeric Material start->check_polymer check_isomer Isomeric Byproducts Detected? check_polymer->check_isomer No reduce_temp Reduce Temperature Lower Acid Concentration check_polymer->reduce_temp Yes check_ether Less Polar Impurity Observed? check_isomer->check_ether No high_dilution Use High Dilution Slow Reactant Addition check_isomer->high_dilution Yes anhydrous Ensure Anhydrous Conditions Use Inert Solvent check_ether->anhydrous Yes end Consult Further Analytical Data (NMR, MS) check_ether->end No

Caption: Troubleshooting workflow for acidic side reactions.

Troubleshooting Guide: Side Reactions Under Basic Conditions

Basic conditions can promote a different set of side reactions, primarily involving the acidic α-protons and the phenolic hydroxyl group.

Issue 1: Formation of a higher molecular weight, colored byproduct.

  • Potential Cause: Aldol condensation. In the presence of a base, this compound can form an enolate that can then attack another molecule of the ketone, leading to a self-aldol addition product. This can be followed by dehydration to form a conjugated enone, which is often colored.

  • Suggested Solutions:

    • Temperature Control: Keep the reaction temperature low (e.g., 0-5 °C) to disfavor the condensation reaction.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if only deprotonation of the hydroxyl group is desired. If enolate formation is intended for a subsequent reaction, use a controlled amount of a suitable base like LDA at low temperatures.

    • Protecting Groups: If the ketone's reactivity is undesirable, consider protecting it as a ketal before subjecting the molecule to basic conditions.

Issue 2: Formation of dimers or other complex structures.

  • Potential Cause: Dimerization of conjugated 1-indanone derivatives. If an initial reaction (like an aldol condensation) forms a conjugated system, this product can undergo further dimerization under basic conditions.

  • Suggested Solutions:

    • Reaction Time: Minimize the reaction time to reduce the likelihood of secondary reactions of the initial product.

    • Stoichiometry: Use a precise stoichiometry of reagents to avoid excesses that might promote side reactions.

Issue 3: Evidence of aromatic ring degradation or opening.

  • Potential Cause: Base-catalyzed oxidative degradation. In the presence of a base and oxygen (air), phenolic compounds can be susceptible to oxidative degradation, which can lead to complex mixtures of decomposition products.

  • Suggested Solutions:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Summary of Potential Side Products Under Basic Conditions
Side ProductPotential CauseRecommended Mitigation
Aldol Adduct/EnoneSelf-condensationLow temperature, controlled addition of base, use of protecting groups
Dimerized ProductsSecondary reaction of a conjugated intermediateMinimize reaction time, precise stoichiometry
Oxidative Degradation ProductsPresence of oxygenUse an inert atmosphere, degas solvents
O-Alkylated/Acylated ProductReaction at the phenolic hydroxylUse of a suitable base, temperature control
Experimental Protocol: Base-Mediated Reaction (Illustrative Example: Aldol Condensation Control)

This protocol provides general guidance for controlling aldol side reactions when performing another base-mediated transformation.

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound in a dry, aprotic solvent (e.g., THF).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., LDA in THF) dropwise to the stirred solution. The amount of base should be carefully controlled depending on the desired reaction.

  • Reagent Addition: After a short stirring period, add the other reactant (e.g., an alkyl halide if O-alkylation is desired) dropwise at the low temperature.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Proceed with a standard aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography.

Logical Workflow for Troubleshooting Basic Side Reactions

basic_troubleshooting start Low Yield or Impure Product (Basic Conditions) check_aldol High MW/Colored Byproduct? start->check_aldol check_dimer Complex Mixture/Dimers? check_aldol->check_dimer No low_temp Lower Reaction Temperature Use Controlled Amount of Base check_aldol->low_temp Yes check_degradation Evidence of Degradation? check_dimer->check_degradation No min_time Minimize Reaction Time Control Stoichiometry check_dimer->min_time Yes inert_atm Use Inert Atmosphere Degas Solvents check_degradation->inert_atm Yes end Consider O-Alkylation/Acylation Consult Analytical Data check_degradation->end No

Caption: Troubleshooting workflow for basic side reactions.

References

Characterization of unexpected products in indanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected products during indanone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Q1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the intramolecular Friedel-Crafts acylation?

A1: The formation of regioisomers is a common challenge, particularly with substituted aromatic precursors. The regioselectivity is often influenced by the choice of catalyst and reaction conditions.

Troubleshooting Steps:

  • Polyphosphoric Acid (PPA) Composition: When using PPA, its phosphorus pentoxide (P₂O₅) content is a critical factor.[1][2]

    • Low P₂O₅ Content: Tends to favor the formation of the indanone isomer where an electron-donating group is meta to the newly formed carbonyl group.[1][2]

    • High P₂O₅ Content: Often promotes the formation of the isomer where an electron-donating group is ortho or para to the carbonyl.[1]

  • Catalyst Choice: While PPA is common, other acids can offer different selectivity. Superacids like triflic acid (TfOH) or Lewis acids such as AlCl₃ or SnCl₄ can be effective alternatives for certain substrates. Niobium pentachloride (NbCl₅) has also been reported as an efficient catalyst.

  • Solvent Selection: The choice of solvent can influence regioselectivity in Friedel-Crafts reactions. For instance, in some acylations, non-polar solvents may favor one isomer over another.

Issue 2: High Molecular Weight Byproducts

Q2: I am observing high molecular weight byproducts in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The presence of high molecular weight byproducts often indicates that intermolecular Friedel-Crafts reactions are competing with the desired intramolecular cyclization. This is particularly prevalent at higher concentrations of the starting material.

Preventative Measures:

  • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular pathway by reducing the probability of molecules reacting with each other.

  • Slow Addition: A slow, controlled addition of the substrate to the reaction mixture helps to maintain a low instantaneous concentration, further promoting intramolecular cyclization.

Issue 3: Presence of Unsaturated Ketones (Indenones)

Q3: My final product is contaminated with an unsaturated analog, likely an indenone. How is this formed and how can I avoid it?

A3: Indenones can form either through the oxidation of the indanone product or by elimination from a reaction intermediate.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the product is sensitive to air.

  • Control Reaction Temperature: High temperatures can promote elimination side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purification: Indenones can often be separated from indanones by column chromatography.

Issue 4: Other Unexpected Products

Q4: What are some other common unexpected byproducts in indanone synthesis?

A4: Besides the issues mentioned above, several other side products can be encountered depending on the specific synthetic route:

  • Chalcones: These can be observed as side-products, particularly in Nazarov cyclizations.

  • O-acylated Byproducts: In syntheses that utilize reagents like trifluoroacetic anhydride, O-trifluoroacetylated byproducts can form.

  • Indanone Ketals: These may form as stable intermediates or byproducts, especially when ethylene glycol is used as a solvent or additive.

  • Auto-condensation Products: Trace amounts of products resulting from the self-condensation of starting materials or products can sometimes be observed.

Quantitative Data on Byproduct Formation

The following table summarizes how reaction conditions can affect product distribution in the cyclization of 3-(m-methoxyphenyl)propionic acid using Polyphosphoric Acid (PPA).

PPA Composition (P₂O₅ content)Major Regioisomer ProductReference
Low6-methoxy-1-indanone
High5-methoxy-1-indanone

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Triflic Acid (TfOH) under Microwave Conditions

This protocol is adapted for the cyclization of 3-arylpropionic acids.

Materials:

  • 3-arylpropionic acid

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, dissolve the 3-arylpropionic acid (1 mmol) in CH₂Cl₂ (2 mL).

  • Carefully add triflic acid (3 mmol) to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 °C) for a specified time (e.g., 60 minutes).

  • After cooling, cautiously quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of an Unknown Byproduct

This protocol outlines a general workflow for the isolation and identification of an unexpected product.

1. Isolation:

  • Thin Layer Chromatography (TLC): First, analyze the crude reaction mixture by TLC using various solvent systems to determine an appropriate mobile phase for separation.

  • Column Chromatography: Perform flash column chromatography on silica gel using the optimized solvent system from the TLC analysis to isolate the byproduct from the main product and starting materials. Collect fractions and analyze them by TLC to identify those containing the pure byproduct.

2. Spectroscopic Analysis:

  • Mass Spectrometry (MS): Obtain a mass spectrum (e.g., ESI-MS or GC-MS) of the isolated byproduct to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Helps to establish connectivity between protons and carbons, which is crucial for elucidating the complete structure of the byproduct.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., C=O, O-H, C-O).

3. Data Interpretation:

  • Combine the data from all spectroscopic techniques to propose a structure for the unknown byproduct. For example, an unexpected molecular weight from MS, coupled with the appearance of specific signals in the NMR and IR spectra, can help identify side products like dimers (from intermolecular reactions) or indenones (presence of an additional C=C bond).

Visualizations

G Troubleshooting Workflow for Unexpected Products cluster_troubleshoot Troubleshooting Path start Indanone Synthesis Reaction Complete analyze Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze unexpected_products Unexpected Products Detected? analyze->unexpected_products end Purify Desired Product unexpected_products->end No identify Identify Byproduct Structure (MS, NMR, IR) unexpected_products->identify Yes cause Determine Potential Cause identify->cause regioisomers Regioisomers cause->regioisomers Isomer Mixture intermolecular Intermolecular Products cause->intermolecular High MW other Other Byproducts (Indenones, etc.) cause->other Other Data optimize Optimize Reaction Conditions regioisomers->optimize Adjust Catalyst/Solvent intermolecular->optimize Use High Dilution other->optimize Adjust Temp/Atmosphere optimize->start Rerun Reaction G Mechanism of Regioisomer Formation cluster_main cluster_pathways Alternative Cyclization Pathways cluster_conditions Controlling Factor start 3-(m-methoxyphenyl)propionic acid acylium Acylium Ion Intermediate start->acylium + PPA ortho_attack Electrophilic attack ortho to -OMe acylium->ortho_attack para_attack Electrophilic attack para to -OMe acylium->para_attack sigma_ortho Sigma Complex (Ortho) ortho_attack->sigma_ortho sigma_para Sigma Complex (Para) para_attack->sigma_para product_ortho 5-methoxy-1-indanone sigma_ortho->product_ortho - H+ product_para 6-methoxy-1-indanone sigma_para->product_para - H+ high_ppa High P2O5 in PPA high_ppa->product_ortho low_ppa Low P2O5 in PPA low_ppa->product_para G Workflow for Byproduct Isolation & Characterization cluster_isolation Isolation cluster_analysis Spectroscopic Analysis start Crude Reaction Mixture tlc TLC Analysis for Solvent System Optimization start->tlc chromatography Flash Column Chromatography tlc->chromatography fractions Collect & Combine Fractions chromatography->fractions Pure Byproduct Isolated ms Mass Spectrometry (MS) Determine Molecular Weight fractions->ms nmr NMR Spectroscopy (1H, 13C, 2D) fractions->nmr ir IR Spectroscopy Identify Functional Groups fractions->ir structure Propose Byproduct Structure ms->structure nmr->structure ir->structure

References

Technical Support Center: Friedel-Crafts Reactions of Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing O-acylation during Friedel-Crafts reactions of phenols, thereby promoting the desired C-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between O-acylation and C-acylation of phenols?

A1: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the hydroxyl oxygen and the aromatic ring.[1]

  • O-acylation is a nucleophilic acyl substitution reaction on the phenolic oxygen, resulting in the formation of a phenyl ester. This reaction is kinetically favored, meaning it occurs more rapidly.[1][2]

  • C-acylation is an electrophilic aromatic substitution (a Friedel-Crafts reaction) on the electron-rich aromatic ring, yielding a hydroxyaryl ketone. This product is thermodynamically more stable.[1][2]

Q2: I performed a Friedel-Crafts acylation on my phenol and obtained the phenyl ester (O-acylated product) instead of the hydroxyaryl ketone (C-acylated product). What went wrong?

A2: Obtaining the O-acylated product is a common issue and typically indicates that the reaction conditions favored the kinetically controlled pathway. This can be due to several factors, most notably the amount and type of Lewis acid catalyst used. Insufficient Lewis acid will not promote the subsequent rearrangement to the C-acylated product.

Q3: How can I favor C-acylation over O-acylation?

A3: To favor the thermodynamically stable C-acylated product, you need to use conditions that allow the reaction to reach thermodynamic equilibrium. The most effective method is to perform a Fries Rearrangement . This can be done in two ways:

  • A one-pot reaction where an excess of a strong Lewis acid (like AlCl₃) is used. The phenol is first O-acylated, and the excess catalyst then promotes the in-situ rearrangement of the ester to the hydroxyaryl ketone.

  • A two-step process where the phenyl ester is first synthesized and isolated, and then subjected to the Fries rearrangement in the presence of a Lewis acid.

Q4: What is the Fries Rearrangement and how does it work?

A4: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the formation of an acylium ion. This electrophilic acylium ion then attacks the aromatic ring in an intramolecular or intermolecular fashion to yield the ortho- and para-hydroxyaryl ketones.

Q5: How do reaction conditions affect the ortho vs. para selectivity of C-acylation?

A5: The ratio of ortho to para isomers in the C-acylated product can be influenced by temperature and the choice of solvent.

  • Temperature: Lower temperatures (generally below 60°C) favor the formation of the para isomer, while higher temperatures (above 160°C) favor the ortho isomer. The ortho isomer can form a stable chelate with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas polar solvents favor the para product.

Troubleshooting Guide

Issue: My Friedel-Crafts acylation of a phenol yielded predominantly the O-acylated ester.

Possible Cause Suggested Solution
Insufficient Lewis Acid Catalyst The Fries rearrangement, which converts the O-acylated intermediate to the C-acylated product, requires a stoichiometric excess of the Lewis acid (e.g., AlCl₃). The catalyst complexes with both the starting phenol and the product ketone.
Mild Lewis Acid Used Weaker Lewis acids may not be effective at promoting the Fries rearrangement. Use a strong Lewis acid like AlCl₃ or a strong Brønsted acid.
Low Reaction Temperature While low temperatures are used to favor the para-isomer in a Fries rearrangement, they may also slow down the rearrangement itself. If no C-acylation is observed, a moderate increase in temperature may be necessary.

Issue: My Fries rearrangement is giving me a low yield of the desired C-acylated product.

Possible Cause Suggested Solution
Steric Hindrance If the phenol or the acylating agent is heavily substituted, this can sterically hinder the rearrangement, leading to lower yields.
Deactivating Groups The presence of electron-withdrawing (deactivating) groups on the aromatic ring can significantly reduce the yield of the Fries rearrangement.
Suboptimal Temperature/Solvent The ortho/para ratio is highly dependent on temperature and solvent. Optimize these conditions to favor your desired isomer. For para-selectivity, use lower temperatures. For ortho-selectivity, use higher temperatures and non-polar solvents.

Data Presentation

Table 1: Effect of Temperature and Solvent on the Regioselectivity of the Fries Rearrangement of Phenyl Acetate

CatalystSolventTemperature (°C)Predominant IsomerReference
AlCl₃None25para
AlCl₃Nitrobenzene25para
AlCl₃None165ortho
AlCl₃NitrobenzeneHighortho

Table 2: Yields for Fries Rearrangement of Phenyl Benzoate to 4-Hydroxybenzophenone

Catalyst (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
AlCl₃ (5)NitromethaneRoom Temp6-880-92

Experimental Protocols

Protocol 1: Para-Selective Fries Rearrangement of Phenyl Benzoate

This protocol is designed for the para-selective synthesis of 4-hydroxybenzophenone from phenyl benzoate at room temperature.

  • Preparation of Phenyl Benzoate:

    • In a round-bottom flask, dissolve phenol (0.5 g, 5.3 mmol) in a 5% NaOH solution (10 mL).

    • Cool the flask in an ice bath and add benzoyl chloride (2.4 mL).

    • Stir the mixture in the ice bath for 1.5 hours.

    • Allow the reaction mixture to stand for 3 days to allow the product to precipitate.

    • Wash the precipitate with cold distilled water (3 x 3 mL) to obtain phenyl benzoate as a white solid (yield: 90%).

  • Fries Rearrangement:

    • In a separate flask, dissolve anhydrous aluminum chloride (5 equivalents) in nitromethane.

    • Add the prepared phenyl benzoate to the AlCl₃/nitromethane solution.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate to obtain the crude 4-hydroxybenzophenone. The desired para-isomer should be the major product with yields ranging from 80-92%.

Protocol 2: Ortho-Selective Acylation of Phenols using ZnCl₂/Al₂O₃ under Microwave Conditions

This method provides a regioselective route to ortho-acylated phenols.

  • Catalyst Preparation (if not commercially available):

    • Prepare the ZnCl₂ on Al₂O₃ catalyst as described in the literature.

  • Acylation Reaction:

    • In a microwave-safe vessel, combine the phenol (1 mmol), a carboxylic acid (e.g., acetic acid, 1.2 mmol), and the ZnCl₂/Al₂O₃ catalyst.

    • Irradiate the solvent-free mixture in a microwave reactor. Typical starting conditions are 300W for 5-10 minutes. These parameters may require optimization for different substrates.

    • After the reaction, allow the mixture to cool to room temperature.

  • Workup and Purification:

    • Dissolve the reaction mixture in ethyl acetate and filter to remove the solid catalyst.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ortho-hydroxyaryl ketone.

Visualizations

C_vs_O_Acylation Phenol Phenol O_Acylation O-Acylation (Phenyl Ester) Phenol->O_Acylation Kinetic Control (Low [Lewis Acid]) C_Acylation C-Acylation (Hydroxyaryl Ketone) Phenol->C_Acylation Thermodynamic Control (Direct C-Acylation) Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->O_Acylation Kinetic Control (Low [Lewis Acid]) Acyl_Chloride->C_Acylation Thermodynamic Control (Direct C-Acylation) O_Acylation->C_Acylation Fries Rearrangement (Excess Lewis Acid, Heat) Troubleshooting_Workflow Start Start: Friedel-Crafts Acylation of Phenol Check_Product Major Product? Start->Check_Product O_Acylated O-Acylated (Phenyl Ester) Check_Product->O_Acylated O-Acylated C_Acylated C-Acylated (Hydroxyaryl Ketone) Check_Product->C_Acylated C-Acylated Troubleshoot Troubleshooting Steps O_Acylated->Troubleshoot Success Success: Desired C-Acylation C_Acylated->Success Increase_Catalyst Increase Lewis Acid Stoichiometry (>1 eq) Troubleshoot->Increase_Catalyst Use_Stronger_Catalyst Use Stronger Lewis Acid (e.g., AlCl₃) Troubleshoot->Use_Stronger_Catalyst Increase_Temp Increase Temperature (to promote rearrangement) Troubleshoot->Increase_Temp Increase_Catalyst->Success Use_Stronger_Catalyst->Success Increase_Temp->Success Fries_Rearrangement_Logic Start Start: Phenyl Ester + Lewis Acid (AlCl₃) Conditions Select Reaction Conditions Start->Conditions Low_Temp Low Temperature (<60°C) Conditions->Low_Temp Para-selective High_Temp High Temperature (>160°C) Conditions->High_Temp Ortho-selective Para_Product Para-Hydroxyaryl Ketone (Major Product) Low_Temp->Para_Product Ortho_Product Ortho-Hydroxyaryl Ketone (Major Product) High_Temp->Ortho_Product

References

Technical Support Center: Stability and Degradation Studies of 4-Hydroxy-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability and degradation studies on 4-Hydroxy-1-indanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound derivatives?

A1: The stability of this compound derivatives can be influenced by several environmental and chemical factors.[1][2] Key contributors to degradation include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1]

  • Moisture: The presence of water can lead to hydrolytic degradation.[1]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation through oxidation.[1]

  • Oxygen: Atmospheric oxygen can react with susceptible functional groups, leading to oxidative degradation.

  • pH: Both acidic and basic conditions can catalyze degradation reactions.

Q2: How should this compound and its derivatives be stored to ensure stability?

A2: For long-term stability, this compound should be stored in a cool, dark place, preferably at temperatures below 15°C. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. It is also advisable to store the compound under an inert gas as it can be air-sensitive.

Q3: What are forced degradation studies and why are they important for this compound derivatives?

A3: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than those used for accelerated stability testing. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.

  • Understanding the intrinsic stability of the molecule.

Q4: What are the typical stress conditions for forced degradation studies of this compound derivatives?

A4: Typical stress conditions involve subjecting the compound to acid, base, oxidation, heat, and light. For example:

  • Acid Degradation: 0.1 M Hydrochloric acid.

  • Alkali Degradation: 0.1 M Sodium hydroxide.

  • Oxidative Degradation: 3% Hydrogen peroxide.

  • Thermal Degradation: Exposing the drug product to 70°C for 24 hours.

  • Photolytic Degradation: Exposing the drug product to 1.2 million-lux hours and near UV at 200-watt hours/m².

Q5: How can I troubleshoot low yield or the formation of multiple products during the synthesis of this compound derivatives?

A5: Low yields or the formation of multiple products in the synthesis of 4-Methyl-1-indanone, often via intramolecular Friedel-Crafts acylation, can be a common problem. Potential causes and solutions include:

  • Inactive Catalyst: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and properly stored to prevent hydrolysis.

  • Insufficiently Strong Acid: Use a highly concentrated Brønsted acid (e.g., polyphosphoric acid) to effectively promote the reaction.

  • Low Reaction Temperature: Gradually increase the reaction temperature to ensure the activation energy for cyclization is reached.

  • Formation of Regioisomers: The choice of solvent and catalyst can influence the selectivity of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Peaks in HPLC Analysis Degradation of the compound.Confirm the identity of the new peaks using mass spectrometry. Review storage conditions and handling procedures.
Impurities in the starting material.Verify the purity of the this compound derivative using appropriate analytical techniques.
Poor Peak Shape in HPLC Interaction of the phenolic hydroxyl group with the stationary phase.Use a mobile phase with a pH that suppresses the ionization of the phenol. Consider using a different column chemistry.
Inconsistent Results in Stability Studies Non-homogeneous samples.Ensure proper mixing and sampling techniques.
Fluctuation in storage conditions.Calibrate and monitor stability chambers regularly.
No Degradation Observed in Forced Degradation Studies Stress conditions are too mild.Increase the concentration of the stressor, the temperature, or the duration of the study.
The compound is highly stable under the tested conditions.Provide a scientific rationale if degradation is not achievable.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for a Hypothetical this compound Derivative

Stress Condition % Degradation Major Degradation Products (Hypothetical) Appearance of Solution
0.1 M HCl (reflux, 4h) 15.2Dimerization product, Ring-opened productColorless
0.1 M NaOH (80°C, 2h) 25.8Oxidized (quinone-type) species, Aldol condensation productYellow to brown
3% H₂O₂ (RT, 24h) 32.5Hydroxylated aromatic ring, Oxidized (quinone-type) speciesLight yellow
Heat (80°C, 72h) 8.9Dimerization productNo change
Light (ICH Q1B), solid 5.1Oxidized surface layerSlight discoloration
Light (ICH Q1B), solution 12.4Oxidized (quinone-type) speciesPale yellow

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 80°C for 4 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 80°C for 2 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution in a calibrated oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose the drug substance in solid form and in solution to light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock_solution Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 80°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc ms LC-MS for Peak Identification hplc->ms method_validation Method Validation hplc->method_validation pathway Degradation Pathway Elucidation ms->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) cluster_oxidative Oxidative Conditions (H₂O₂) parent This compound Derivative dimer Dimerization Product parent->dimer Dehydration ring_open Ring-Opened Product parent->ring_open Hydrolysis aldol Aldol Condensation parent->aldol Enolate formation quinone_base Quinone-type Oxidation Product parent->quinone_base hydroxylated Hydroxylated Aromatic Ring parent->hydroxylated quinone_ox Quinone-type Oxidation Product parent->quinone_ox

Caption: Hypothetical degradation pathways for this compound derivatives.

References

Scalable synthesis of 4-Hydroxy-1-indanone for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 4-Hydroxy-1-indanone. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate successful and efficient production for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound for industrial applications?

A1: The most prevalent industrial method is a two-step synthesis starting from dihydrocoumarin. This route is favored due to its relatively short pathway, accessible raw materials, high yields, and moderate reaction conditions, making it suitable for large-scale production.[1] The process involves the hydrolysis of dihydrocoumarin to form an intermediate, 3-(2-hydroxyphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation (cyclization) to yield this compound.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Key safety measures include:

  • Handling strong acids like polyphosphoric acid (PPA) and hydrochloric acid with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ensuring all reactions are conducted in a well-ventilated fume hood, especially during heating steps.

  • Carefully managing the quenching of strong acids, which is a highly exothermic process. Slow and controlled addition to ice/water is crucial.

  • Using anhydrous reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) when working with moisture-sensitive catalysts like aluminum chloride to prevent violent reactions and catalyst deactivation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material and product standards on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.

Q4: What are the typical yields for the dihydrocoumarin-based synthesis?

A4: The two-step synthesis from dihydrocoumarin can achieve high overall yields. The initial hydrolysis step to the intermediate typically has a yield of 94-96%.[1] The subsequent cyclization to this compound can have yields ranging from 70-85%, depending on the specific conditions and catalyst used.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from Dihydrocoumarin

This protocol is based on a common industrial production method.

Step 1: Preparation of Intermediate 3-(2-hydroxyphenyl)propanoic acid

  • Reaction Setup: In a suitable reactor, add 6M hydrochloric acid (840 ml) and dihydrocoumarin (148g, 1.0 mol).

  • Heating: Heat the mixture to 100°C and maintain for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cooling and Filtration: Cool the reaction mixture to 25°C. Filter the resulting precipitate via suction filtration.

  • Washing and Drying: Wash the filter cake with water and dry to obtain the intermediate as a pink solid. (Expected yield: ~95%).

Step 2: Cyclization to this compound

  • Reaction Setup: To a reactor, add toluene (600 ml), the intermediate from Step 1 (133g, 0.9 mol), and a strong acid resin (e.g., macroporous strong acid styrene cation exchange resin, 2.6g).

  • Addition of PPA: With stirring, add polyphosphoric acid (PPA) (399g) in portions.

  • Heating: Heat the mixture to 115°C and maintain for approximately 4 hours, or until the reaction is complete as indicated by TLC.

  • Quenching: Cool the reaction mixture and carefully pour it into ice water to quench the reaction.

  • Extraction and Purification: The product can then be isolated through extraction and further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or a mixture of hexane and ethyl acetate are commonly used.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Crystallization: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

RouteStarting MaterialKey ReagentsTemperatureYieldAdvantagesDisadvantagesReference
1 DihydrocoumarinHCl, PPA, Strong Acid Resin100-115°CHigh (overall >70%)Short route, high yield, moderate conditions, scalableRequires careful handling of PPA
2 DihydrocoumarinAlCl₃, NaCl180-220°C70-85%High yieldHarsh conditions, high temperature, environmental concerns
3 DihydrocoumarinAlkaline Hydrolysis, then cyclization-50°C (for one step)37%-Low yield, requires ultra-low temperatures

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in Cyclization Step

  • Question: My cyclization reaction is not proceeding, or the conversion is very low. What could be the cause?

  • Answer:

    • Inactive Catalyst: The catalyst, particularly Lewis acids like AlCl₃ or strong Brønsted acids like PPA, can be deactivated by moisture. Ensure all reagents and glassware are anhydrous and the reaction is run under an inert atmosphere.

    • Insufficient Acid Strength/Concentration: The concentration of PPA can significantly impact its reactivity. Use a high-grade, concentrated PPA. For some substrates, a stronger acid system like Eaton's reagent may be necessary.

    • Low Reaction Temperature: The activation energy for the cyclization may not be reached. Gradually increase the reaction temperature, monitoring for any decomposition. Microwave-assisted synthesis can also be an option to increase the reaction rate.

    • Impure Starting Material: Verify the purity of the 3-(2-hydroxyphenyl)propanoic acid intermediate. Impurities can inhibit the catalyst or cause side reactions.

Issue 2: Formation of Byproducts (e.g., Regioisomers, Polymers)

  • Question: I am observing multiple spots on my TLC, indicating the formation of byproducts. How can I improve selectivity?

  • Answer:

    • Regioisomer Formation: The formation of the undesired 6-hydroxy-1-indanone can occur. The choice of acid and solvent can influence regioselectivity. For some indanone syntheses, nitromethane has been shown to improve selectivity over other solvents.

    • Polymerization/High Molecular Weight Byproducts: This can be caused by intermolecular reactions, which are favored at high concentrations. Try running the reaction at a lower concentration. High temperatures and prolonged reaction times can also promote polymerization.

    • Reaction Conditions: Re-optimize the reaction temperature and time. Sometimes, a lower temperature for a longer duration can improve selectivity.

Issue 3: Stirring Difficulties During the Reaction

  • Question: The reaction mixture becomes too thick to stir, especially when using polyphosphoric acid. What can I do?

  • Answer:

    • Use of a Co-solvent: As described in the protocol, using a co-solvent like toluene can help to maintain a stirrable reaction mixture.

    • Mechanical Stirring: For larger scale reactions, mechanical overhead stirring is more effective than magnetic stirring for viscous mixtures.

    • Order of Addition: Adding the intermediate to the PPA can sometimes lead to stirring issues. The recommended protocol of adding PPA in portions to a solution of the intermediate can mitigate this.

Visualizations

G cluster_prep Step 1: Intermediate Preparation cluster_cyclization Step 2: Cyclization & Purification start Dihydrocoumarin + Hydrochloric Acid react1 Heat to 100°C (3-5 hours) start->react1 cool1 Cool to 25°C react1->cool1 filter1 Filter and Wash cool1->filter1 dry1 Dry Solid filter1->dry1 intermediate Intermediate: 3-(2-hydroxyphenyl)propanoic acid dry1->intermediate intermediate_input Intermediate react2 Heat to 115°C (~4 hours) intermediate_input->react2 reagents Toluene, Strong Acid Resin, Polyphosphoric Acid (PPA) reagents->react2 quench Quench with Ice Water react2->quench extract Extraction quench->extract purify Recrystallization/ Chromatography extract->purify product Final Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Cyclization Step cause1 Inactive Catalyst (Moisture?) start->cause1 cause2 Insufficient Acid Strength/Concentration start->cause2 cause3 Low Reaction Temperature start->cause3 cause4 Impure Starting Material start->cause4 sol1 Use anhydrous reagents. Run under inert atmosphere. cause1->sol1 sol2 Use high-grade PPA. Consider stronger acid. cause2->sol2 sol3 Gradually increase temperature. Monitor for decomposition. cause3->sol3 sol4 Verify purity of intermediate (NMR, etc.). cause4->sol4

Caption: Troubleshooting guide for low yield in the cyclization step.

G Dihydrocoumarin Dihydrocoumarin Intermediate 3-(2-hydroxyphenyl) propanoic acid Dihydrocoumarin->Intermediate + HCl, H₂O (Hydrolysis) Product This compound Intermediate->Product + PPA (Intramolecular Friedel-Crafts Acylation)

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-1-indanone and 5-Hydroxy-1-indanone in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Among the hydroxylated derivatives, 4-Hydroxy-1-indanone and 5-Hydroxy-1-indanone are two key positional isomers that serve as important starting materials and intermediates in the synthesis of more complex bioactive molecules. Understanding the intrinsic biological activities of these parent compounds is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of this compound and 5-Hydroxy-1-indanone, focusing on their performance in biological assays and supported by available experimental data.

Comparative Biological Activity

Direct comparative studies evaluating the biological activities of this compound and 5-Hydroxy-1-indanone in the same assays are limited in the scientific literature. However, a study by Firke et al. (2015) provides a head-to-head comparison of their antimicrobial activity against a panel of bacterial and fungal strains.

Antimicrobial Activity

In this study, both compounds were screened for their potential to inhibit the growth of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger). The results, summarized in the table below, indicate that neither this compound nor 5-Hydroxy-1-indanone possess significant antimicrobial activity under the tested conditions.

Compound Test Organism Zone of Inhibition (mm)
This compound Staphylococcus aureus -
Bacillus subtilis -
Escherichia coli -
Pseudomonas aeruginosa -
Candida albicans -
Aspergillus niger -
5-Hydroxy-1-indanone Staphylococcus aureus -
Bacillus subtilis -
Escherichia coli -
Pseudomonas aeruginosa -
Candida albicans -
Aspergillus niger -
Table 1: Comparative antimicrobial activity of this compound and 5-Hydroxy-1-indanone. A '-' indicates no significant zone of inhibition was observed.

Broader Biological Context and Derivatives

While the parent compounds themselves may exhibit limited activity in certain assays, their derivatives have shown significant promise in a variety of therapeutic areas. For instance, derivatives of 5-hydroxy-1-indanone have been explored as potential angiotensin-converting enzyme (ACE) inhibitors. Both isomers serve as precursors for compounds with applications in neurodegenerative disease research.[3] The differential positioning of the hydroxyl group in the 4- and 5-positions can influence the electronic and steric properties of the molecules, which in turn can affect their interaction with biological targets and their suitability as scaffolds for further chemical modification.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following is a generalized protocol for the agar well diffusion method used to assess the antimicrobial activity of compounds.

1. Preparation of Media and Inoculum:

  • Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
  • The sterile molten agar is cooled to 45-50°C and poured into sterile Petri dishes.
  • Bacterial and fungal suspensions are prepared and standardized to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).
  • The standardized inoculum is uniformly spread onto the surface of the solidified agar plates.

2. Well Preparation and Compound Application:

  • Sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.
  • A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
  • A solvent control (e.g., DMSO) is included in a separate well to ensure it has no antimicrobial activity.
  • Standard antibiotics are used as positive controls.

3. Incubation:

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

4. Data Analysis:

  • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
  • The absence of a zone of inhibition indicates that the compound is inactive against the tested microorganism at that concentration.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare and Sterilize Culture Media plate_agar Pour Agar Plates prep_media->plate_agar prep_inoculum Prepare and Standardize Microbial Inoculum spread_inoculum Spread Inoculum prep_inoculum->spread_inoculum plate_agar->spread_inoculum create_wells Create Wells in Agar spread_inoculum->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Compare Results measure_zones->analyze_data

Workflow for Antimicrobial Susceptibility Testing.

Potential Signaling Pathway Modulation by Indanone Derivatives

Derivatives of indanones have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. While the direct effects of this compound and 5-Hydroxy-1-indanone on these pathways have not been extensively studied, the following diagram illustrates a simplified overview of a potential mechanism of action for their more active derivatives.

Potential Anti-inflammatory Signaling Pathway.

Conclusion

Based on the available direct comparative data, neither this compound nor 5-Hydroxy-1-indanone demonstrates significant antimicrobial activity. The primary value of these two isomers in drug discovery and development currently lies in their role as versatile scaffolds for the synthesis of more complex and biologically active derivatives. The position of the hydroxyl group is a critical determinant for the design of these derivatives, influencing their synthetic accessibility and potential interactions with biological targets. Further comprehensive, side-by-side biological evaluations of these foundational molecules are warranted to fully elucidate their pharmacological profiles and to guide the development of new therapeutics based on the 1-indanone core.

References

A Comparative Guide to the Reactivity of 4-Hydroxy-1-indanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Hydroxy-1-indanone and its positional isomers: 5-Hydroxy-1-indanone, 6-Hydroxy-1-indanone, and 7-Hydroxy-1-indanone. Understanding the distinct reactivity profiles conferred by the position of the hydroxyl group is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group onto the aromatic ring of 1-indanone significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations. The position of this hydroxyl group dictates the regioselectivity of electrophilic aromatic substitution and modulates the reactivity of the carbonyl group towards nucleophiles. This guide explores these differences through a comparative analysis of the 4-, 5-, 6-, and 7-hydroxy-1-indanone isomers.

Physicochemical and Spectroscopic Data Summary

A summary of key physical and spectroscopic data for the hydroxy-1-indanone isomers is presented below. This information is essential for the identification and characterization of these compounds in a laboratory setting.

PropertyThis compound5-Hydroxy-1-indanone6-Hydroxy-1-indanone7-Hydroxy-1-indanone
CAS Number 40731-98-4[1]3470-49-3[2]62803-47-8[3]6968-35-0[4]
Molecular Formula C₉H₈O₂[1]C₉H₈O₂C₉H₈O₂C₉H₈O₂
Molecular Weight 148.16 g/mol 148.16 g/mol 148.16 g/mol 148.16 g/mol
Melting Point (°C) Not available175 (dec.)154-158109-113
¹H NMR (DMSO-d₆) δ (ppm) ~9.98 (s, 1H, OH), 7.25 (t, 1H), 7.11 (d, 1H), 7.07 (d, 1H), 2.94 (t, 2H), 2.60 (t, 2H)Not available9.72 (s, 1H), 7.36 (d, 1H), 7.07 (dd, 1H), 6.90 (d, 1H), 2.94 (m, 2H), 2.58 (m, 2H)Not available
¹³C NMR (CDCl₃) δ (ppm) Not availableNot availableNot availableNot available

Comparative Reactivity Analysis

The reactivity of the hydroxy-1-indanone isomers is primarily governed by the interplay of the electron-donating resonance effect (+R) and the electron-withdrawing inductive effect (-I) of the hydroxyl group, as well as the deactivating effect of the carbonyl group.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). The carbonyl group is a deactivating group and a meta-director. The regiochemical outcome of EAS reactions on hydroxy-1-indanones is determined by the combined influence of these two substituents.

G Directing Effects in Electrophilic Aromatic Substitution cluster_activating Activating Group cluster_deactivating Deactivating Group OH Hydroxyl (-OH) OH_effect +R > -I Effect (Electron Donating) OH->OH_effect Dominant Effect ortho Ortho OH_effect->ortho Directs to para Para OH_effect->para Directs to CO Carbonyl (C=O) CO_effect -I and -R Effects (Electron Withdrawing) CO->CO_effect Effects meta Meta CO_effect->meta Directs to

A diagram illustrating the directing effects of hydroxyl and carbonyl groups.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

  • This compound: The hydroxyl group at C4 strongly activates the ring. The ortho positions are C5 and the sterically hindered C3 (part of the cyclopentanone ring), and the para position is C7. The carbonyl group deactivates the ring and directs meta to C5 and C7. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions , with the C5 position being potentially more favored due to less steric hindrance from the adjacent fused ring.

  • 5-Hydroxy-1-indanone: The hydroxyl group at C5 is para to the ring fusion and activates the ortho positions, C4 and C6. The carbonyl group directs meta to C4 and C6. Both effects reinforce substitution at the C4 and C6 positions .

  • 6-Hydroxy-1-indanone: The hydroxyl group at C6 is meta to the ring fusion. It activates the ortho positions, C5 and C7. The carbonyl group directs meta to C5 and C7. Both effects strongly favor substitution at the C5 and C7 positions .

  • 7-Hydroxy-1-indanone: The hydroxyl group at C7 is ortho to the ring fusion. It activates the ortho position C6 and the para position C5. The carbonyl group directs meta to C6. Therefore, electrophilic attack is predicted to occur at the C5 and C6 positions .

Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is influenced by the electronic effects of the hydroxyl group. An electron-donating group on the aromatic ring generally decreases the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic addition.

  • This compound: The hydroxyl group is meta to the carbonyl-bearing carbon of the aromatic ring. Its electron-donating resonance effect will have a moderate deactivating effect on the carbonyl group.

  • 5-Hydroxy-1-indanone: The hydroxyl group is para to the carbonyl-bearing carbon. Its strong electron-donating resonance effect will significantly deactivate the carbonyl group towards nucleophilic attack.

  • 6-Hydroxy-1-indanone: The hydroxyl group is in a position that can be considered meta with respect to the carbonyl's attachment to the benzene ring. Its deactivating effect on the carbonyl will be less pronounced compared to the 5- and 7-hydroxy isomers.

  • 7-Hydroxy-1-indanone: The hydroxyl group is ortho to the carbonyl-bearing carbon. This proximity will lead to a strong deactivating resonance effect on the carbonyl group. Additionally, steric hindrance from the adjacent hydroxyl group may further impede the approach of bulky nucleophiles.

Based on these electronic effects, the predicted order of reactivity towards nucleophilic addition is:

6-Hydroxy-1-indanone > this compound > 5-Hydroxy-1-indanone > 7-Hydroxy-1-indanone

Experimental Protocols

The following are generalized experimental protocols for key reactions that can be used to compare the reactivity of the hydroxy-1-indanone isomers. Researchers should optimize these conditions for each specific isomer.

Electrophilic Aromatic Substitution: Bromination

This protocol describes a method for the bromination of the aromatic ring.

Materials:

  • Hydroxy-1-indanone isomer

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the hydroxy-1-indanone isomer (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization or column chromatography.

G Workflow for Electrophilic Bromination start Start dissolve Dissolve Hydroxy-1-indanone in Acetic Acid start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs stir Stir at Room Temperature (Monitor by TLC) add_nbs->stir quench Pour into Ice-Water stir->quench filter Filter and Wash Precipitate quench->filter purify Purify Product filter->purify end End purify->end

A generalized workflow for the electrophilic bromination of hydroxy-1-indanones.
Nucleophilic Addition: Reduction with Sodium Borohydride

This protocol outlines the reduction of the carbonyl group to a hydroxyl group.

Materials:

  • Hydroxy-1-indanone isomer

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the hydroxy-1-indanone isomer (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Conclusion

The positional isomers of hydroxy-1-indanone exhibit distinct reactivity patterns due to the electronic and steric effects of the hydroxyl group. In electrophilic aromatic substitution, the hydroxyl group's powerful activating and directing effects are the primary determinants of regioselectivity. For nucleophilic addition to the carbonyl group, the electron-donating nature of the hydroxyl group modulates the electrophilicity of the carbonyl carbon, with isomers having the hydroxyl group in positions that allow for strong resonance deactivation being less reactive. A thorough understanding of these differences is paramount for the efficient utilization of these versatile building blocks in synthetic and medicinal chemistry. The provided protocols offer a starting point for the experimental investigation and comparison of their reactivity.

References

A Comparative Guide to the Biological Activity of 4-Hydroxy-1-indanone and Other Indanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] Its derivatives have shown significant promise across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This guide provides a comparative analysis of the biological activities of 4-Hydroxy-1-indanone and other key indanone derivatives, supported by available experimental data. While direct comparative studies under identical conditions are limited, this guide synthesizes existing data to offer insights into their relative performance.

Executive Summary

Indanone derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, neuroprotective, and antimicrobial activities. The nature and position of substituents on the indanone ring profoundly influence their biological potency and selectivity. This compound, with its hydroxyl group at the 4-position, is a key intermediate in the synthesis of many biologically active molecules. This guide will delve into a comparison of its activities with other derivatives, presenting quantitative data where available and detailing the experimental protocols for key biological assays.

Comparative Biological Activities

The biological activities of indanone derivatives are diverse. The addition of different functional groups to the 1-indanone core can significantly modulate their interaction with biological targets.

Anticancer Activity

Numerous 1-indanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. For instance, some indanone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[2]

Table 1: Cytotoxicity of Indanone Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference Compound
2-(4-Nitrobenzylidene)-1-indanoneMCF-74Doxorubicin
2-(4-Carboxylic ester benzylidene)-1-indanoneMCF-724Doxorubicin
Thiazolyl hydrazone derivative (ITH-6)HT-290.41 ± 0.19Not Specified
Thiazolyl hydrazone derivative (ITH-6)COLO 205Not SpecifiedNot Specified
Thiazolyl hydrazone derivative (ITH-6)KM 12Not SpecifiedNot Specified

Note: The data presented is a compilation from multiple research articles and not from a single direct comparative study.[3][4]

Neuroprotective Activity

The indanone scaffold is a key feature of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. Consequently, many indanone derivatives have been explored for their neuroprotective effects, primarily through the inhibition of cholinesterase enzymes like AChE and butyrylcholinesterase (BChE), and monoamine oxidases (MAO).

The following table presents the enzyme inhibitory activity of various indanone derivatives.

Table 2: Enzyme Inhibitory Activity of Indanone Derivatives Relevant to Neurodegenerative Diseases

Compound/DerivativeTarget EnzymeIC50 (µM)Reference Compound
Indanone-Piperidine Hybrid (A1)AChE0.054Donepezil
Indanone Derivative (5c)AChE0.12-
Indanone Derivative (Compound 9)AChE0.0148Tacrine
Indanone-Mannich Base (Compound 9)AChE0.000982Tacrine
2-Arylidene-1-indanone analog (16a)MAO-B3.25-
Indanone Derivative (7b)BChE0.04-

Note: The presented data is a compilation from multiple research articles and not from a single direct comparative study.

Antimicrobial Activity

Indanone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential bacterial enzymes like Methionyl-tRNA Synthetase (MetRS) and Penicillin-Binding Proteins (PBPs), which are crucial for protein and cell wall synthesis, respectively.

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Minimum Inhibitory Concentration (MIC) of Indanone Derivatives against Bacteria

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)Reference Standard (MIC, µM)
A5Aurone-Indanone Hybrid15.625>100Not specified
D2Aurone-Indanone Hybrid15.625>100Not specified
B4Aurone-Indanone Hybrid62.5>100Not specified
C6Aurone-Indanone Hybrid62.5>100Not specified

Note: A lower MIC value indicates greater antimicrobial activity. The data is collated from peer-reviewed studies.

Key Signaling Pathways

The biological effects of indanone derivatives are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP2 Phosphorylates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Indanone Indanone Derivatives (Potential Inhibitors) Indanone->PI3K Inhibits Indanone->Akt Inhibits

PI3K/Akt Signaling Pathway and potential inhibition points for indanone derivatives.

MAPK_ERK_Signaling_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Differentiation Proliferation, Differentiation, Survival Gene_Expression->Proliferation_Differentiation Indanone Indanone Derivatives (Potential Modulators) Indanone->Raf Modulates Indanone->MEK Modulates

MAPK/ERK Signaling Pathway and potential modulation by indanone derivatives.

Experimental Protocols

To facilitate the independent verification and further exploration of the biological activities of indanone derivatives, detailed methodologies for key cited experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with indanone derivatives b->c d Incubate (24-72h) c->d e Add MTT solution d->e f Incubate for 4h e->f g Solubilize formazan f->g h Read absorbance at 570 nm g->h

General workflow for the MTT cytotoxicity assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow product.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the AChE enzyme solution.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the indanone derivative solution (test compound) or buffer (control).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of the control. The IC50 value is then calculated.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a stock solution of the indanone derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

The 1-indanone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this compound serves as a crucial synthetic intermediate, a wide range of other derivatives have demonstrated significant biological activities. The structure-activity relationship of these compounds is highly dependent on the nature and position of their substituents. Further direct comparative studies are necessary to fully elucidate the relative potency and selectivity of this compound in relation to other promising derivatives. The experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate further research in this exciting field.

References

A Comparative Guide: 4-Hydroxy-1-indanone Derivatives Versus Donepezil for Alzheimer's Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-hydroxy-1-indanone derivatives and the established Alzheimer's drug, donepezil. It is designed to be a valuable resource for researchers and professionals in the field of neurodegenerative disease therapeutics, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades ACh, is a first-line treatment for AD, aiming to alleviate symptoms by enhancing cholinergic neurotransmission.[1][2][3] However, the pathology of AD is multifaceted, also involving the aggregation of amyloid-beta (Aβ) peptides into toxic plaques and neuronal damage.[4][5] This has spurred the development of multi-target-directed ligands (MTDLs), such as this compound derivatives, which are designed to address multiple pathological aspects of AD simultaneously. This guide provides a comparative analysis of the performance of these two classes of compounds.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound derivatives and donepezil. It is important to note that the experimental conditions for these measurements may vary between studies, which can influence the absolute values.

Table 1: Acetylcholinesterase (AChE) Inhibition

CompoundAChE SourceIC50 ValueReference
Donepezil Human recombinant AChE3.2 nM
Electric eel AChE12 nM
Human plasma53.6 ng/mL (plasma IC50)
This compound Derivative (Compound 4b) Not Specified0.78 µMNot Specified
This compound Derivative (Compound 9) Not Specified14.8 nM
This compound Derivative (Compound 14) Not Specified18.6 nM

Table 2: Amyloid-β (Aβ) Aggregation Inhibition

CompoundAssay TypeInhibitionReference
Donepezil AChE-induced Aβ aggregation22% at 100 µM
This compound Derivative (Compound 4b) Self-induced Aβ1-42 aggregation53.04%Not Specified
This compound Derivative (Compound 9) Self-induced Aβ aggregation85.5%
This compound Derivative (Compound 14) Self-induced Aβ aggregation83.8%

Table 3: Neuroprotection

CompoundCell LineAssayResultsReference
Donepezil SH-SY5YSalsolinol-induced toxicity~40% protection at 5 µM
PC12Aβ25-35-induced toxicityIncreased cell viability from 57.35% to 87.35% (at 5-20 µM)
Donepezil Hybrids SH-SY5YAβ1-42 induced toxicityNeuroprotective effects observed

Signaling Pathways and Mechanisms of Action

Donepezil

Donepezil's primary mechanism of action is the reversible inhibition of AChE, which increases the availability of acetylcholine in the synaptic cleft and enhances cholinergic neurotransmission. Beyond this, donepezil has been shown to exert neuroprotective effects through various signaling pathways. It can modulate the processing of amyloid precursor protein (APP), potentially reducing the production of Aβ peptides. Furthermore, donepezil has been implicated in the activation of the PI3K-Akt survival pathway and the inhibition of glycogen synthase kinase-3 (GSK-3), which are crucial for neuronal survival and protection against Aβ-induced toxicity.

donepezil_pathway Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits PI3K_Akt PI3K-Akt Pathway Donepezil->PI3K_Akt Activates GSK3 GSK-3 Donepezil->GSK3 Inhibits APP_Processing APP Processing Donepezil->APP_Processing Modulates ACh Acetylcholine AChE->ACh Degrades Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection GSK3->Neuroprotection Abeta_Reduction Reduced Aβ Production APP_Processing->Abeta_Reduction indanone_pathway Indanone_Derivative This compound Derivative AChE Acetylcholinesterase Indanone_Derivative->AChE Inhibits Abeta_Aggregation Aβ Aggregation Indanone_Derivative->Abeta_Aggregation Inhibits Oxidative_Stress Oxidative Stress Indanone_Derivative->Oxidative_Stress Reduces Enhanced_Cholinergic Enhanced Cholinergic Transmission Reduced_Plaques Reduced Aβ Plaques Neuroprotection Neuroprotection ellman_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) start->prepare_reagents setup_plate Set up 96-well Plate (Buffer, DTNB, Inhibitor, Enzyme) prepare_reagents->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate add_substrate Add Substrate (ATCI) pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Comparative analysis of different synthetic routes to 4-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-indanone is a valuable chemical intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is present in a range of compounds with diverse therapeutic applications. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of prominent synthetic methods for the preparation of this compound, offering a detailed look at experimental protocols, quantitative data, and reaction pathways to assist researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through several distinct chemical transformations. This guide focuses on three primary routes: a one-step rearrangement of dihydrocoumarin, a two-step process involving hydrolysis and cyclization of dihydrocoumarin, and an intramolecular Friedel-Crafts cyclization of a phenolic acid. The selection of a particular method is often guided by factors such as precursor availability, desired yield, purity requirements, and scalability.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterRoute 1: Rearrangement of Dihydrocoumarin Route 2: Two-Step from Dihydrocoumarin Route 3: Intramolecular Friedel-Crafts Cyclization
Starting Material DihydrocoumarinDihydrocoumarin3-(3-Hydroxyphenyl)propanoic acid
Key Reagents Anhydrous Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl)6M Hydrochloric Acid (HCl), Polyphosphoric Acid (PPA)Polyphosphoric Acid (PPA)
Reaction Temperature 180-220°C[1]Step 1: 100°C; Step 2: 115°C[1]180°C
Reaction Time ~2 hours[1]Step 1: ~3-5 hours; Step 2: ~4 hours[1]Not specified
Overall Yield (%) 70-85%[1]~90-92% (calculated from step-wise yields of 95-96%)Low (yield of desired isomer not specified)
Key Advantages Single-step reactionHigh overall yield, milder conditions than Route 1Utilizes a different starting material
Key Disadvantages High temperature, large excess of AlCl₃Two-step processForms a difficult-to-separate mixture of isomers

Experimental Protocols

Route 1: Rearrangement of Dihydrocoumarin

This method involves a Fries-type rearrangement of dihydrocoumarin in the presence of a molten salt mixture of anhydrous aluminum chloride and sodium chloride.

Procedure:

  • In a suitable reaction vessel, anhydrous aluminum trichloride (e.g., 2500g, 18.75 mol) and sodium chloride (e.g., 500g, 8.5 mol) are combined and heated to 200°C with strong stirring until a molten state is achieved.

  • Dihydrocoumarin (e.g., 500g, 3.375 mol) is added dropwise to the molten salt mixture while maintaining the temperature at 200°C.

  • The reaction is stirred at 200°C for 2 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and worked up, typically by quenching with ice and acid, followed by extraction and purification to yield this compound.

Route 2: Two-Step Synthesis from Dihydrocoumarin

This route proceeds via an initial acid-catalyzed hydrolysis of dihydrocoumarin to 3-(2-hydroxyphenyl)propanoic acid, followed by an intramolecular cyclization using polyphosphoric acid.

Step 1: Hydrolysis of Dihydrocoumarin

  • Dihydrocoumarin (e.g., 148g, 1.0 mol) is added to 6M hydrochloric acid (e.g., 840ml) in a reactor.

  • The mixture is heated to 100°C and stirred for 3-5 hours until the reaction is complete, as monitored by TLC.

  • The reaction mixture is cooled to 25°C, and the resulting solid is collected by filtration.

  • The filter cake is washed with water and dried to afford the intermediate, 3-(2-hydroxyphenyl)propanoic acid, as a pink solid (yield: 94-96%).

Step 2: Cyclization to this compound

  • The intermediate from Step 1 (e.g., 133g, 0.9 mol) is suspended in a solvent such as toluene (e.g., 600ml).

  • Polyphosphoric acid (e.g., 399g) is added in portions with stirring. A strong acid resin can also be added as a catalyst.

  • The mixture is heated to 115°C and stirred for approximately 4 hours until the reaction is complete.

  • After completion, the reaction is cooled and subjected to a standard work-up procedure involving quenching, extraction, and purification to give this compound.

Mandatory Visualizations

Synthetic Pathway Diagrams

G cluster_0 Route 1: Rearrangement of Dihydrocoumarin Dihydrocoumarin1 Dihydrocoumarin Product1 This compound Dihydrocoumarin1->Product1 AlCl₃, NaCl 180-220°C, 2h (70-85% yield)

Caption: One-step synthesis of this compound via rearrangement.

G cluster_1 Route 2: Two-Step Synthesis from Dihydrocoumarin Dihydrocoumarin2 Dihydrocoumarin Intermediate2 3-(2-Hydroxyphenyl)propanoic acid Dihydrocoumarin2->Intermediate2 6M HCl 100°C, 3-5h (94-96% yield) Product2 This compound Intermediate2->Product2 PPA, Toluene 115°C, 4h

Caption: Two-step synthesis of this compound from dihydrocoumarin.

G cluster_2 Route 3: Intramolecular Friedel-Crafts Cyclization StartingMaterial3 3-(3-Hydroxyphenyl)propanoic acid Product3_mixture Mixture of: This compound and 5-Hydroxy-1-indanone StartingMaterial3->Product3_mixture PPA 180°C

Caption: Synthesis of this compound leading to isomeric mixture.

Conclusion

Based on the available data, the two-step synthesis from dihydrocoumarin (Route 2) appears to be the most advantageous method for preparing this compound. It offers a high overall yield and utilizes more moderate reaction conditions compared to the high-temperature rearrangement of dihydrocoumarin (Route 1). While the rearrangement route is a single step, the harsh conditions and use of a large excess of aluminum trichloride may be less desirable for large-scale production. The intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenyl)propanoic acid (Route 3) is significantly hampered by the formation of a difficult-to-separate isomeric mixture, making it an inefficient route for obtaining pure this compound. For researchers and drug development professionals seeking a reliable and high-yielding synthesis, the two-step hydrolysis and cyclization of dihydrocoumarin is the recommended approach.

References

In Vitro Anticancer Activity of 4-Hydroxy-1-indanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of scaffolds explored, the 1-indanone core has emerged as a promising framework for the development of potent cytotoxic agents. This guide provides an objective comparison of the in vitro performance of 4-Hydroxy-1-indanone derivatives against various cancer cell lines, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives and related indanone compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The data presented below summarizes the IC50 values for several promising derivatives.

A study on a series of (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives revealed significant activity and selectivity against the U-251 glioblastoma cell line. Notably, some of these compounds demonstrated lower IC50 values than the standard chemotherapeutic agent, temozolomide, and were found to promote apoptosis in these cancer cells[1][2].

While specific IC50 values for a broad range of this compound derivatives against multiple cell lines are not extensively available in the public domain, the data for related indanone derivatives provide valuable context for their potential. For instance, various 2-benzylidene-1-indanone derivatives have shown strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines, with IC50 values in the nanomolar range[3][4]. Furthermore, indanone-based thiazolyl hydrazone derivatives have exhibited potent anticancer activity against p53 mutant colorectal cancer cell lines (HT-29, COLO 205, and KM 12) with IC50 values ranging from 0.41 to 6.85 µM[5].

Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydroxybenzylidene-1-indanone Compounds 1 and 4U-251 (Glioblastoma)Lower than temozolomide
Indanone-based thiazolyl hydrazone ITH-6HT-29 (Colon)0.44
COLO 205 (Colon)0.98
KM 12 (Colon)0.41
2-Benzylidene-1-indanone Various derivativesMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)0.01 - 0.88

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is primarily conducted using in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the this compound derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in the cell culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the test compound. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are then incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from the wells.

  • A solubilization solution, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of indanone derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and death.

Experimental Workflow for In Vitro Anticancer Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep This compound Derivative Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: General workflow for evaluating the in vitro cytotoxicity of this compound derivatives.

Apoptosis Induction

A primary mechanism by which many anticancer agents, including indanone derivatives, exert their effect is through the induction of apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Studies on hydroxybenzylidene-1-indanone derivatives have confirmed their pro-apoptotic activity. The general mechanism for many indanone derivatives involves arresting the cell cycle, often in the G2/M phase, which subsequently leads to apoptosis.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Indanone This compound Derivative Mitochondria Mitochondria Indanone->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TRAIL) Indanone->DeathReceptor CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways potentially activated by this compound derivatives.

References

A Head-to-Head Comparison of Indanone Scaffolds with Other Heterocyclic Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Privileged Scaffolds

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. "Privileged scaffolds" are molecular frameworks that are able to bind to multiple, unrelated biological targets, offering a versatile starting point for the development of novel therapeutics. The indanone scaffold, a bicyclic ketone, has emerged as one such privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a head-to-head comparison of the indanone scaffold with other prominent heterocyclic compounds—namely indole, quinoline, and benzofuran—that also hold privileged status in drug design. This analysis is supported by experimental data to inform rational drug design and lead optimization efforts.

The Indanone Scaffold: A Versatile Core

The indanone core is a recurring motif in numerous pharmacologically active compounds, recognized for its rigid, yet adaptable, framework that allows for precise positioning of functional groups. This versatility has led to the development of a wide array of therapeutic agents. A notable example is Donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease, which features an indanone core.[1] The biological significance of the indanone scaffold extends to various therapeutic areas, including neuroprotective, anticancer, and anti-inflammatory applications.[1]

Comparative Analysis of Biological Activities

A direct comparison of the biological activities of different scaffolds is most meaningful when the compounds are evaluated under the same experimental conditions. While comprehensive head-to-head studies across all major therapeutic areas are limited, this guide synthesizes the available comparative data and highlights key findings for each scaffold.

Neuroprotective Activity: Indanone vs. Benzofuranone

A study focused on the development of neuroprotective agents provided a direct comparison between indanone and benzofuranone derivatives. The findings revealed that indanone derivatives, particularly those bearing a 1-methylpiperidine moiety, demonstrated superior neuroprotective effects in an in vitro model of oxygen-glucose deprivation/reperfusion-induced neuronal injury compared to their benzofuranone counterparts.

Table 1: Comparative Neuroprotective Effects of Indanone and Benzofuranone Derivatives

ScaffoldCompound IDMaximum Cell Viability (%) at 100 µM
Indanone 4 ~80%
Benzofuranone5~60%
Indanone 14 ~75%
Benzofuranone15~55%
Indanone 22 ~70%
Benzofuranone23~50%

Data synthesized from a comparative study on neuroprotective agents. The specific compound structures and detailed experimental conditions can be found in the cited literature.

Anticancer Activity: A Comparison of Scaffolds

Table 2: Representative Anticancer Activities of Indanone, Indole, and Quinoline Derivatives

ScaffoldRepresentative Compound ClassCancer Cell LineIC50 (µM)Reference Study
Indanone Substituted 2-benzylidene-1-indanonesMCF-7 (Breast)0.03 - 5.0[2]
Indole Indole-3-yl methanonesA549 (Lung)1.5 - 10.2Varies
Quinoline Substituted quinolinesHeLa (Cervical)0.5 - 15.0Varies

The IC50 values presented are representative ranges from different studies and should not be used for direct head-to-head potency comparison.

Indanone derivatives have shown potent cytotoxic effects against a variety of cancer cell lines, often acting through the inhibition of tubulin polymerization and induction of apoptosis. Indole-containing compounds are among the most important privileged scaffolds in cancer drug discovery, with derivatives demonstrating a wide range of mechanisms, including kinase inhibition and disruption of microtubule dynamics. Quinoline derivatives also exhibit significant anticancer properties, with some acting as topoisomerase inhibitors or interfering with cell signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of these scaffolds is often linked to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.

  • Indanone derivatives have been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammation.

  • Indole derivatives also exhibit anti-inflammatory effects, with some compounds directly inhibiting enzymes involved in the inflammatory cascade.

  • Quinoline derivatives have been shown to possess anti-inflammatory properties, in some cases by inhibiting the production of pro-inflammatory cytokines.

Due to the lack of direct head-to-head comparative studies with quantitative data for anti-inflammatory activity, a tabular comparison of IC50 values is not provided to avoid misinterpretation.

Key Signaling Pathways

The biological activities of these scaffolds are often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

NF_kB_Signaling NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Indanone Indanone Derivatives Indanone->IKK_complex Inhibits MAPK_Signaling MAPK Signaling Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds Ras Ras Receptor_TK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Leads to Heterocycles Indanone, Indole, Quinoline Derivatives Heterocycles->Raf Inhibits Heterocycles->MEK Inhibits Indanone_Synthesis Synthesis of 2-Benzylidene-1-Indanones Indanone 1-Indanone reaction Claisen-Schmidt Condensation Indanone->reaction Benzaldehyde Substituted Benzaldehyde Benzaldehyde->reaction Base Base (e.g., NaOH or KOH) in Ethanol Base->reaction Product 2-Benzylidene-1-indanone Derivative reaction->Product

References

Validating the Mechanism of Action of 4-Hydroxy-1-indanone-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Hydroxy-1-indanone-based inhibitors against other established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Unveiling the Inhibitory Potential of this compound Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. These compounds often exert their effects through the inhibition of specific enzymes or the modulation of critical signaling pathways. This guide focuses on validating the mechanism of action of these inhibitors, comparing their potency with well-known drugs, and providing the necessary experimental framework for such evaluations.

Data Presentation: A Comparative Analysis of Inhibitory Potency

The following tables summarize the quantitative data on the inhibitory activity of various this compound derivatives against several key enzymes, alongside established alternative inhibitors for a comprehensive comparison.

Table 1: Tyrosinase Inhibition

Compound ClassSpecific InhibitorTarget EnzymeIC50 (µM)Alternative InhibitorIC50 (µM)
4-Amino-2',4'-dihydroxyindanone derivativeCompound 1a analogHuman Tyrosinase (hsTYR)~2-10 fold more potent than 1aKojic AcidVaries (often used as a reference)[1][2]
4-Amido-2',4'-dihydroxyindanone derivativeNovel derivativesHuman Tyrosinase (hsTYR)Up to 10-fold improvement over 1aThiamidol1.1 (human tyrosinase)[2]

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition

Compound ClassSpecific InhibitorTarget EnzymeIC50 (µM)Alternative InhibitorIC50 (nM)
5-hydroxy indanone derivativeCompound 12gACE1.220696Lisinopril1.9[3]
5-hydroxy indanone derivativeCompound 12jACE1.312428Lisinopril1.9[3]

Table 3: Carbonic Anhydrase (CA) Inhibition

Compound ClassSpecific InhibitorTarget EnzymeKi (nM)Alternative InhibitorKi (nM)
Indanone-based Mannich baseCompound 9hCA I46.828 ± 11.32Acetazolamide183.390 ± 19.71 (hCA I)
Indanone-based Mannich baseCompound 11hCA II24.683 ± 6.216Acetazolamide104.60 ± 27.60 (hCA II)

Table 4: Acetylcholinesterase (AChE) Inhibition

Compound ClassSpecific InhibitorTarget EnzymeKi (nM)Alternative InhibitorKi (nM)
Indanone-based Mannich baseCompound 9AChE0.9820 ± 0.402Tacrine58.85 ± 12.1
Indanone-aminopropoxy benzylidenesCompound 5cAChE120Tacrine12 (human serum BChE), 13 (snake venom AChE)

Experimental Protocols: Validating Enzyme Inhibition

The validation of enzyme inhibitors is a critical step to confirm their efficacy and mechanism of action. A standard experimental workflow is essential for obtaining reliable and reproducible results.

General Protocol for Enzyme Inhibition Assay

This protocol outlines the key steps for determining the inhibitory potential of a compound against a target enzyme.

Materials and Reagents:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound-based inhibitor (or alternative)

  • Buffer solution (optimized for enzyme activity)

  • Cofactors (if required by the enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

  • Pipettes and tips

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Enzyme Concentration Determination: Determine the optimal enzyme concentration that yields a linear reaction rate over a specific time period.

  • Inhibitor Concentration Range: Prepare a series of dilutions of the inhibitor to be tested.

  • Assay Setup:

    • Add the buffer, enzyme, and varying concentrations of the inhibitor to the wells of a 96-well plate or cuvettes.

    • Include a control group with no inhibitor and a blank group with no enzyme.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement of Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For a more detailed analysis, Ki (inhibition constant) can be determined using Michaelis-Menten kinetics.

Visualizing the Mechanisms and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathways Modulated by Indanone Derivatives

Certain derivatives of this compound have been shown to exert their anticancer and neuroprotective effects by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indanone This compound -based Inhibitor Indanone->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Indanone This compound -based Inhibitor Indanone->MEK may inhibit Indanone->ERK may inhibit

Caption: The MAPK/ERK signaling pathway with potential inhibitory targets.

Experimental Workflow for Inhibitor Validation

A systematic workflow is crucial for the comprehensive evaluation of a potential enzyme inhibitor.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 Lead Optimization A Compound Synthesis & Characterization B Primary Enzyme Screening A->B C IC50 Determination B->C D Mechanism of Action (Kinetics) C->D E Cellular Potency (e.g., EC50) D->E F Target Engagement E->F G Off-Target Effects & Cytotoxicity F->G H Structure-Activity Relationship (SAR) G->H

Caption: A typical experimental workflow for validating enzyme inhibitors.

Conclusion

Derivatives of this compound represent a versatile class of compounds with significant potential as enzyme inhibitors for various therapeutic applications. This guide provides a framework for researchers to validate their mechanism of action through robust experimental protocols and comparative data analysis. The provided visualizations of signaling pathways and experimental workflows serve as valuable tools for understanding the broader context of their biological activity. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective inhibitors.

References

Comparative Analysis of 4-Hydroxy-1-indanone Derivatives: A Guide to Cross-Reactivity and Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse range of biologically active compounds. Derivatives of this core have demonstrated significant potential in various therapeutic areas, including oncology and neurodegenerative diseases. Understanding the cross-reactivity and target selectivity of these derivatives is paramount for advancing drug discovery efforts, optimizing lead compounds, and minimizing off-target effects. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of selected this compound derivatives, providing a quantitative comparison of their potency against various targets.

Table 1: Anticancer Activity of this compound Derivatives
Compound/DerivativeCell LineIC50 (µM)Primary Target/MechanismReference
2-(4-pyridylmethylene)-1-indanoneAromataseMore potent than aminoglutethimideAromatase inhibition[1]
Imidazolyl substituted derivativeAromatase54x more potent than aminoglutethimideAromatase inhibition[1]
2-Benzylidene-4,7-dimethyl indan-1-oneMCF-77.3Not specified[1]
Thiazolyl hydrazone derivative (ITH-6)HT-29, COLO 205, KM 120.41 ± 0.19 to 6.85 ± 1.44Tubulin polymerization inhibition[2]
Spiroisoxazoline derivative (9f)MCF-70.03 ± 0.01COX-2 Inhibition[3]
Table 2: Neuroprotective Activity of this compound Derivatives
Compound/DerivativeTarget EnzymeIC50 (nM)Therapeutic AreaReference
Indanone Derivative 9Acetylcholinesterase (AChE)14.8Alzheimer's Disease
Indanone Derivative 14Acetylcholinesterase (AChE)18.6Alzheimer's Disease
C6-substituted 1-indanonesMonoamine Oxidase-B (MAO-B)Effective and selective inhibitorsNeurodegenerative Disorders
C5-substituted 1-indanonesMonoamine Oxidase-B (MAO-B)Less effective inhibitorsNeurodegenerative Disorders

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This protocol describes a method to screen for and quantify the inhibitory activity of compounds against AChE.

Objective: To determine the IC50 of test compounds for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the substrate (ATCI) to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Indanone_Derivative This compound Derivative Indanone_Derivative->IKK_complex Inhibits IkB_NFkB->NFkB_active Releases

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

Experimental_Workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening anticancer_assay Anticancer Assays (e.g., MTT) in_vitro_screening->anticancer_assay enzyme_inhibition_assay Enzyme Inhibition Assays (e.g., AChE, MAO) in_vitro_screening->enzyme_inhibition_assay data_analysis Data Analysis (IC50 Determination) anticancer_assay->data_analysis enzyme_inhibition_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

Caption: General experimental workflow for the evaluation of this compound derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Hydroxy-1-indanone, ensuring a secure laboratory environment and regulatory compliance.

Immediate Safety and Handling Protocols

This compound is classified as a harmful and irritant substance.[1][2] It can be harmful if inhaled, swallowed, or comes into contact with skin, and it is known to cause skin and eye irritation.[1][3] Therefore, stringent adherence to safety measures is crucial.

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize exposure to dust or vapors.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to prevent personal exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses or goggles.Protects against eye irritation from dust or splashes.
Hand Protection Appropriate chemical-resistant gloves.Prevents skin contact and absorption.
Body Protection Lab coat and other protective clothing.Minimizes the risk of skin exposure.
Respiratory Protection Use breathing protection with high concentrations.Prevents respiratory tract irritation from inhalation of dust.

Hygiene Practices: Always wash hands thoroughly after handling the chemical. Eating, drinking, or smoking in areas where this compound is used is strictly prohibited.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including the pure compound, contaminated labware (e.g., gloves, weigh boats), and solutions.

    • Segregate this chemical waste from non-hazardous and other incompatible waste streams.

  • Containerization:

    • Place all this compound waste into a suitable, clearly labeled, and closed container to prevent accidental release.

  • Labeling:

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., Harmful, Irritant).

      • The date of accumulation.

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area must be well-ventilated and away from heat and incompatible materials, such as strong oxidizing agents.

  • Professional Disposal:

    • Dispose of the waste through a licensed and approved hazardous waste disposal company.

    • All disposal activities must be conducted in accordance with federal, state, and local regulations.

Accidental Release Measures

In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, sweep up the solid material, taking care to avoid dust formation. Place the spilled material into a suitable, closed container for disposal. The spill area should be thoroughly cleaned after the material has been collected.

Figure 1: Disposal Workflow for this compound A Step 1: Identification & Segregation Identify all this compound waste. Segregate from other waste streams. B Step 2: Containerization Place waste in a suitable, closed container. A->B C Step 3: Labeling Affix a 'Hazardous Waste' label with full chemical name and hazard information. B->C D Step 4: Temporary Storage Store in a designated, secure, and well-ventilated area. C->D E Step 5: Professional Disposal Arrange for pickup by a licensed hazardous waste disposal company. D->E

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-1-indanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Hydroxy-1-indanone

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is also categorized as harmful if inhaled, swallowed, or if it comes into contact with the skin.[2][3]

The following table summarizes the required and recommended PPE for handling this compound. Proper selection and use of PPE is the primary barrier against exposure.

PPE CategoryMinimum RequirementRecommendation for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving with nitrile glovesProtects against skin irritation and harmful contact. Double-gloving provides additional protection against tears or punctures.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents serious eye irritation from powder or splashes. A face shield is crucial when there is a significant risk of dispersal.
Respiratory Protection Use in a chemical fume hoodNIOSH-approved air-purifying respirator with a P100 particulate filterProtects the respiratory system from irritation caused by inhaling the powder. Required when engineering controls are insufficient or during large-scale handling.
Body Protection Laboratory coatChemical-resistant apron or coverallsPrevents contamination of skin and personal clothing.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is necessary to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: Conduct all handling of this compound within a designated area, such as a chemical fume hood, to control airborne particles.

  • Ventilation: Ensure the chemical fume hood or other local exhaust ventilation system is functioning correctly before beginning work.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and readily accessible.

  • Pre-planning: Review the Safety Data Sheet (SDS) before starting. Prepare all necessary equipment and materials to avoid interruptions.

Donning PPE

PPE should be put on in the following order to ensure proper coverage:

  • Laboratory coat or coveralls.

  • Respiratory protection (if required).

  • Eye and face protection.

  • Gloves (ensure cuffs are tucked under the sleeves of the lab coat).

Handling the Compound
  • Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.

  • Weighing: If weighing the powder, do so within the fume hood or a ventilated balance enclosure.

  • Spill Prevention: Keep containers tightly closed when not in use.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.

Accidental Release Measures
  • Evacuation: For large spills, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, carefully sweep up the spilled solid material. Avoid creating dust.

  • Collection: Place the swept-up material into a suitable, labeled, and closed container for disposal.

  • Decontamination: Clean the spill site thoroughly once the material has been collected.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical for environmental protection and regulatory compliance.

Chemical Waste
  • Containerization: Dispose of unused this compound and any collected spill material in a clearly labeled, sealed container.

  • Regulations: All chemical waste must be disposed of in a manner consistent with federal, state, and local regulations. Do not pour waste down the drain.

  • Waste Stream: Consult your institution's Environmental Health & Safety (EHS) office to ensure disposal into the correct hazardous waste stream.

Contaminated PPE and Materials
  • Gloves: Remove gloves using a technique that avoids touching the outer surface and dispose of them immediately in the designated waste container.

  • Other PPE: Lab coats, aprons, and other contaminated items should be considered hazardous waste and disposed of according to institutional protocols.

  • Packaging: Contaminated packaging should be disposed of as unused product.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_disposal 3. Disposal Phase cluster_contingency Contingency Plan A Risk Assessment (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Gather Materials & Required PPE B->C D Don PPE (Correct Sequence) C->D E Handle Compound (Avoid Dust) D->E F Store Securely (Tightly Closed Container) E->F J Spill Occurs E->J G Doff & Dispose of PPE F->G H Segregate Chemical Waste G->H I Dispose via EHS Protocols H->I K Follow Spill Cleanup Protocol J->K Material Release L Seek First Aid (Eyes, Skin, Inhalation) J->L Personnel Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1-indanone
Reactant of Route 2
4-Hydroxy-1-indanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。